tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-8-6-12-5-4-7(8)11/h7-8,12H,4-6H2,1-3H3,(H,13,14)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKRFWRGEVHCAT-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCCC1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CNCC[C@@H]1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301183264 | |
| Record name | 1,1-Dimethylethyl N-[(3S,4S)-4-fluoro-3-piperidinyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301183264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1052713-48-0 | |
| Record name | 1,1-Dimethylethyl N-[(3S,4S)-4-fluoro-3-piperidinyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1052713-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[(3S,4S)-4-fluoro-3-piperidinyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301183264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate
CAS Number: 1052713-48-0
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate, a key building block in medicinal chemistry. This document details its chemical and physical properties, provides a plausible synthetic protocol, and outlines its application in the synthesis of targeted protein degraders.
Chemical and Physical Properties
This compound is a fluorinated piperidine derivative incorporating a Boc-protecting group.[1] The presence of the fluorine atom can significantly influence the physicochemical properties of molecules, such as pKa, lipophilicity, and metabolic stability, making this a valuable synthon in drug discovery.[1] The specific stereochemistry, (3S,4S), is crucial for its interaction with biological targets.[1]
Table 1: Chemical and Physical Data
| Property | Value | Source |
| CAS Number | 1052713-48-0 | [2] |
| Molecular Formula | C₁₀H₁₉FN₂O₂ | [2] |
| Molecular Weight | 218.27 g/mol | [3] |
| Purity | >97% | [2] |
| Appearance | White to off-white solid | |
| Boiling Point | 313.3 ± 42.0 °C (Predicted) | |
| Density | 1.08 ± 0.1 g/cm³ (Predicted) |
Synthesis and Experimental Protocols
Illustrative Synthetic Protocol
A potential synthetic approach could involve the following key steps:
-
Synthesis of a Piperidine Precursor: Preparation of a suitable 3-amino-4-hydroxypiperidine with the desired stereochemistry.
-
Fluorination: Diastereoselective fluorination of the hydroxyl group using a reagent such as diethylaminosulfur trifluoride (DAST).
-
Boc Protection: Protection of the amino group with di-tert-butyl dicarbonate (Boc₂O) to yield the final product.
Experimental Protocol for the Use of this compound in the Synthesis of a CDK2 Degrader
A recent patent application (WO2023249970A1) details the use of a racemic mixture containing this compound as a key intermediate in the synthesis of a bifunctional compound for the degradation of Cyclin-dependent kinase 2 (CDK2).[4] The following protocol is adapted from this patent.
Step 1: Synthesis of rac-tert-butyl ((3R,4S)-1-((3-(bromomethyl)phenyl)sulfonyl)-3-fluoropiperidin-4-yl)- carbamate [4]
-
To a stirred solution of rac-tert-butyl ((3R,4S)-3-fluoropiperidin-4-yl)carbamate (814.7 mg, 3.73 mmol, 1.00 eq.) in THF (10 mL) and triethylamine (TEA) (377 mg, 3.73 mmol, 1.00 eq.) at 0 °C, 3-(bromomethyl)benzene-1-sulfonyl chloride (1.0 g, 3.73 mmol, 1.00 eq.) in THF (2 mL) is added.
-
The resulting mixture is stirred at room temperature for 12 hours.
-
The mixture is then poured into water and extracted with ethyl acetate (EtOAc).
-
The combined organic layer is washed with water and brine, dried over Na₂SO₄, filtered, and concentrated.
-
The residue is purified by silica gel column chromatography, eluting with a mixture of petroleum ether and ethyl acetate (3:1), to afford the title compound as a white solid.[4]
This intermediate is then used in subsequent steps to synthesize the final CDK2 degrading molecule.
Application in Drug Discovery: Targeted Protein Degradation
The aforementioned patent highlights the utility of this compound as a building block for the synthesis of PROTACs (Proteolysis Targeting Chimeras). These bifunctional molecules are designed to induce the degradation of specific proteins, in this case, CDK2, which is implicated in cancer.
Logical Workflow for PROTAC Synthesis
The synthesis described in the patent follows a logical workflow where the fluorinated piperidine moiety acts as a linker component of the PROTAC.
Caption: Synthetic workflow for a CDK2 degrader.
Signaling Pathway: Ubiquitin-Proteasome System
The final PROTAC molecule functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to specifically target and degrade CDK2.
References
- 1. CAS 1052713-48-0: 1,1-Dimethylethyl N-[(3S,4S)-4-fluoro-3-… [cymitquimica.com]
- 2. thoreauchem.com [thoreauchem.com]
- 3. tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate | 1052713-47-9 [chemicalbook.com]
- 4. WO2023249970A1 - Bifunctional compounds containing pyrimidine derivatives for degrading cyclin-dependent kinase 2 via ubiquitin proteasome pathway - Google Patents [patents.google.com]
In-Depth Technical Guide to the Physicochemical Properties of tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate, a fluorinated piperidine derivative of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific stereoisomer, this document combines known identifiers with predicted values and outlines detailed experimental protocols for their empirical determination.
Core Physicochemical Data
The following table summarizes the known and predicted physicochemical properties of this compound. These parameters are crucial for assessing its potential as a drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source/Method |
| IUPAC Name | This compound | - |
| CAS Number | 1052713-48-0 | [1] |
| Molecular Formula | C₁₀H₁₉FN₂O₂ | [1] |
| Molecular Weight | 218.27 g/mol | [1] |
| Appearance | White to off-white solid (Predicted) | Based on similar compounds |
| Melting Point | Not available (likely a crystalline solid) | - |
| Boiling Point | Not available | - |
| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, and dichloromethane; sparingly soluble in water. | Based on structural analogs |
| pKa (Piperidine Nitrogen) | 8.5 - 9.5 (Predicted) | Estimation based on piperidine and effects of fluorine substitution |
| logP (Octanol-Water Partition Coefficient) | 1.5 - 2.5 (Predicted) | Estimation based on structural fragments |
Experimental Protocols for Physicochemical Property Determination
To obtain precise and accurate data for this compound, the following standard experimental protocols are recommended.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid compound transitions to a liquid.[2]
Methodology:
-
Sample Preparation: A small amount of the dry, crystalline compound is finely crushed and packed into a capillary tube to a height of 2-3 mm.[3][4]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (1-2 °C per minute) for a precise measurement.[3]
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded to define the melting range. A narrow melting range (0.5-1.0°C) is indicative of high purity.
Solubility Determination
Objective: To quantitatively or qualitatively determine the solubility of the compound in various solvents.[5][6]
Methodology:
-
Solvent Selection: A range of solvents of varying polarities should be tested, including water, buffered aqueous solutions (pH 4, 7.4, 9), methanol, ethanol, acetone, and dichloromethane.
-
Qualitative Assessment: To a small, weighed amount of the compound (e.g., 1 mg) in a vial, the solvent is added dropwise with agitation. Visual observation determines if the compound dissolves.[5]
-
Quantitative Assessment (Shake-Flask Method):
-
An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask.
-
The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).[6]
-
The suspension is filtered to remove undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
-
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of the basic piperidine nitrogen.[7][8][9]
Methodology:
-
Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically a co-solvent system like methanol/water, to ensure solubility.[8] The solution is made acidic (e.g., pH 1.8-2.0) with a standard acid solution (e.g., 0.1 M HCl).[7][9]
-
Titration: The solution is titrated with a standardized basic solution (e.g., 0.1 M NaOH) in small, precise increments.[7][9]
-
pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.[7]
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which 50% of the piperidine nitrogen is protonated.[9]
logP Determination (Shake-Flask Method)
Objective: To determine the n-octanol/water partition coefficient (logP), a measure of the compound's lipophilicity.[10][11][12]
Methodology:
-
Phase Preparation: n-octanol and a buffered aqueous solution (typically pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation.[10]
-
Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is gently shaken for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium. The funnel is then left undisturbed to allow for complete phase separation.[12]
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., HPLC-UV).[13]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.[12]
Logical Workflow and Signaling Pathway Visualization
The following diagrams, generated using Graphviz, illustrate the logical workflow for physicochemical characterization and a hypothetical signaling pathway that a compound of this class might modulate.
Physicochemical Characterization Workflow
References
- 1. thoreauchem.com [thoreauchem.com]
- 2. thinksrs.com [thinksrs.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Determination of Melting Point [wiredchemist.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. enamine.net [enamine.net]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. LogP / LogD shake-flask method [protocols.io]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. researchgate.net [researchgate.net]
- 13. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the physicochemical properties and potential applications of tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate, a fluorinated piperidine derivative of interest in medicinal chemistry and drug discovery.
Molecular and Physicochemical Data
The key quantitative data for this compound are summarized in the table below.
| Parameter | Value | Source |
| Molecular Formula | C10H19FN2O2 | [1] |
| Molecular Weight | 218.14 g/mol | [1] |
| Purity | ≥97% | [1] |
| CAS Number | 1052713-48-0 | [1] |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, a general methodology for the Boc-protection of aminopiperidines can be described. This typically involves the reaction of the corresponding aminopiperidine precursor with di-tert-butyl dicarbonate (Boc)2O in the presence of a suitable base.
Representative Experimental Protocol for Boc-Protection:
-
Dissolution: The starting aminopiperidine is dissolved in a suitable organic solvent, such as dichloromethane or tetrahydrofuran.
-
Base Addition: A base, for example triethylamine or diisopropylethylamine, is added to the solution to act as a proton scavenger.
-
Boc-Anhydride Addition: Di-tert-butyl dicarbonate, dissolved in the same solvent, is added dropwise to the reaction mixture at a controlled temperature, often at 0 °C to manage any exothermic reaction.
-
Reaction Monitoring: The reaction progress is monitored by an appropriate technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), to ensure the complete consumption of the starting material.
-
Work-up: Upon completion, the reaction is quenched, and the product is extracted using a standard aqueous work-up procedure.
-
Purification: The crude product is then purified, typically by column chromatography on silica gel, to yield the pure this compound.
Applications in Drug Discovery
Fluorinated piperidine scaffolds are of significant interest in drug development. The introduction of a fluorine atom can modulate the physicochemical properties of a molecule, such as its pKa, lipophilicity, and metabolic stability. This can lead to improved oral bioavailability and a more desirable pharmacokinetic profile.
The title compound serves as a valuable building block for the synthesis of more complex molecules. For instance, derivatives of 3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole have been investigated as potent and selective antagonists for the human 5-HT(2A) receptor, highlighting the potential of this scaffold in developing treatments for central nervous system disorders.
Logical Workflow: Role as a Pharmaceutical Building Block
Caption: Workflow illustrating the synthesis of the title compound and its subsequent use as a key building block in a typical drug discovery pipeline.
References
In-Depth Technical Guide: Structure Elucidation of tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure elucidation of tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate. Due to the limited availability of public domain spectral and crystallographic data for this specific stereoisomer, this guide outlines the theoretical basis for its structural characterization, supported by data from analogous compounds and general principles of spectroscopic analysis. Methodologies for key analytical techniques are detailed to enable researchers to confirm the structure of this compound upon synthesis or acquisition.
Introduction
This compound is a synthetic organic compound featuring a fluorinated piperidine ring, a common scaffold in medicinal chemistry. The presence and specific stereochemistry of the fluorine atom and the carbamate group can significantly influence the molecule's conformation and biological activity. Accurate structure elucidation is therefore critical for its application in drug discovery and development. This guide will detail the expected analytical data and the methodologies used to obtain them.
Molecular Structure:
Technical Guide: Physicochemical Properties and Solubility Determination of tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a general overview of the physicochemical properties and a standardized protocol for determining the solubility of tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate. As of the date of this guide, specific quantitative solubility data for this compound is not publicly available in the referenced literature. The experimental protocol described is a general method and may require optimization for this specific substance.
Introduction
This compound is a fluorinated piperidine derivative. Fluorination is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of drug candidates, such as metabolic stability, lipophilicity, and binding affinity. Understanding the solubility of this compound is crucial for its development as a potential therapeutic agent, as solubility directly impacts bioavailability, formulation, and in vitro assay design. This guide summarizes the available physicochemical data and provides a detailed, generic protocol for its solubility determination.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1052713-48-0 | [1] |
| Molecular Formula | C₁₀H₁₉FN₂O₂ | [1] |
| Molecular Weight | 218.14 g/mol | [1] |
| Purity | Typically ≥97% | [1] |
Experimental Protocol for Solubility Determination
The following protocol details the "shake-flask" method, which is considered the gold standard for determining the thermodynamic solubility of a compound.[2][3] This method measures the equilibrium concentration of a solute in a solvent in the presence of an excess of the solid compound.
Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, dimethyl sulfoxide (DMSO))
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or thermomixer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of the compound in the chosen solvent to generate a calibration curve.
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the solvent.[4] The presence of undissolved solid is essential to ensure that equilibrium is reached with a saturated solution.
-
Equilibration: Tightly seal the vials and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C or 37 °C). Shake the vials for a sufficient time to allow the system to reach equilibrium.[5] This can range from 24 to 72 hours, and the optimal time should be determined experimentally.[6]
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle.[4] Then, centrifuge the vials at a high speed to pellet the remaining solid.
-
Sample Collection and Dilution: Carefully withdraw a sample from the supernatant, ensuring no solid particles are disturbed. Filter the sample through a syringe filter to remove any remaining microscopic particles.[7] Dilute the filtrate with the solvent to a concentration that falls within the range of the calibration curve.
-
Quantification: Analyze the diluted filtrate using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the dissolved compound.[5]
-
Data Analysis: Use the calibration curve to calculate the concentration of the compound in the saturated solution. The solubility is expressed in units such as mg/mL or µM.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the shake-flask solubility determination protocol.
Caption: Figure 1. Shake-Flask Solubility Determination Workflow.
References
- 1. thoreauchem.com [thoreauchem.com]
- 2. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. enamine.net [enamine.net]
- 6. ingentaconnect.com [ingentaconnect.com]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
Commercial Availability and Technical Profile of tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate
For Immediate Release
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the commercial availability, physicochemical properties, and spectral data for the fluorinated piperidine derivative, tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate (CAS No. 1052713-48-0). This valuable building block is of significant interest to researchers in medicinal chemistry and drug discovery.
Introduction
This compound is a chiral, fluorinated heterocyclic compound. The presence of the fluorine atom and the Boc-protected amine functionality make it a versatile intermediate for the synthesis of more complex molecules, particularly for the development of novel therapeutic agents. The specific stereochemistry, (3S,4S), is crucial for targeted biological activity.
Commercial Availability
This compound is available from a range of specialized chemical suppliers. The typical purity offered is ≥97%. Pricing and available quantities vary by supplier, and it is recommended to inquire directly for the latest information.
Table 1: Commercial Supplier Information
| Supplier | Product Number | Purity | Available Quantities |
| Ambeed | A395667 | 97% | Inquire |
| BLDpharm | BD301818 | 95% | Inquire |
| Crysdot | CD11359335 | >95% | 250mg, Inquire |
| J&W Pharmlab | 60R1496 | >95% | 1g, Inquire |
| Key Organics | AS-51700 | >95% | Inquire |
| Shanghai Macklin Biochemical | T629532 | ≥97% | Inquire |
| Thoreauchem | TH-160808 | 97% | 5g, 25g, 1kg, Inquire |
Physicochemical and Spectral Data
A summary of the key physical and chemical properties, along with available spectral data, is provided below. This information is essential for reaction planning, characterization, and quality control.
Table 2: Physicochemical Properties
| Property | Value |
| CAS Number | 1052713-48-0 |
| Molecular Formula | C₁₀H₁₉FN₂O₂ |
| Molecular Weight | 218.27 g/mol |
| Appearance | White to off-white solid |
| Purity | ≥95-97% (as specified by suppliers) |
| Solubility | Soluble in methanol and chloroform |
Table 3: Spectral Data Summary
| Data Type | Source |
| ¹H NMR | ChemicalBook[1] |
| ¹³C NMR | ChemicalBook[1] |
| Mass Spectrum | ChemicalBook[1] |
| IR Spectrum | ChemicalBook[1] |
Note: While sources indicate the availability of spectral data, the actual spectra were not publicly accessible during this review. Researchers are advised to obtain certificates of analysis from suppliers for detailed spectral information.
Synthesis and Experimental Protocols
A definitive, publicly available, step-by-step experimental protocol for the synthesis of this compound is not readily found in peer-reviewed literature. However, the synthesis of structurally related fluorinated piperidines is documented in various patents. These generally involve multi-step sequences that may include:
-
Fluorination of a suitable piperidine precursor: This is a critical step to introduce the fluorine atom with the desired stereochemistry.
-
Introduction of the amine functionality: This may involve reduction of a nitro group or other nitrogen-containing functional group.
-
Boc-protection of the amine: The final step involves the protection of the amine group with a tert-butyloxycarbonyl (Boc) group.
Researchers interested in the synthesis of this compound are encouraged to consult patents related to fluorinated piperidine derivatives for methodological insights.
Logical Relationships in Synthesis
The following diagram illustrates a generalized logical workflow for the synthesis of Boc-protected amino-fluoropiperidines.
Caption: Generalized synthetic pathway for the target compound.
Conclusion
References
role of fluorine in N-Boc-4-fluoropiperidin-3-yl carbamate
An In-Depth Technical Guide on the Core Role of Fluorine in N-Boc-4-fluoropiperidin-3-yl carbamate
Abstract
The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. The piperidine ring, a ubiquitous feature in numerous pharmaceuticals, is a frequent target for fluorination to enhance its drug-like properties.[1] This technical guide provides an in-depth analysis of the role of the fluorine atom in the N-Boc-4-fluoropiperidin-3-yl carbamate scaffold. We will explore how a single fluorine atom at the C4 position fundamentally alters the molecule's conformational behavior, basicity, lipophilicity, and metabolic stability. This document synthesizes data from studies on analogous fluorinated piperidines to project the physicochemical properties of the title compound, provides detailed experimental protocols for its synthesis and characterization, and visualizes the key structure-property relationships.
The Pivotal Role of the C4-Fluorine Atom
The introduction of a fluorine atom into the piperidine ring is a powerful strategy to modulate its physicochemical and pharmacokinetic properties.[2] In the context of N-Boc-4-fluoropiperidin-3-yl carbamate, the fluorine at the C4 position exerts profound and predictable effects on the molecule's behavior.
Conformational Control: The Axial Preference
One of the most significant consequences of fluorinating a piperidine ring is the control it exerts over the ring's conformation. In protonated fluoropiperidines, the fluorine atom often shows a strong preference for the axial position, a phenomenon rationalized by a favorable dipole interaction between the polarized C-F bond and the protonated nitrogen (C-F…H-N⁺).[3] This "fluorine gauche effect" can lock the piperidine ring into a more rigid, defined conformation.[4] This conformational rigidity can be highly advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to enhanced binding affinity and selectivity.[5] For the N-Boc-4-fluoropiperidin-3-yl carbamate scaffold, this axial preference would orient the 3-yl carbamate group in a specific spatial vector, which can be critical for its interaction with target proteins.
Modulation of Basicity (pKa)
Fluorine is the most electronegative element, and its presence in an aliphatic ring has a strong electron-withdrawing inductive effect. This effect significantly reduces the basicity of the piperidine nitrogen, thereby lowering its pKa.[6] Studies on various fluorinated piperidines and other cyclic amines have consistently demonstrated a pKa reduction of 1 to 3 units depending on the fluorine's position and number.[7][8] For N-Boc-4-fluoropiperidin-3-yl carbamate, this reduction in basicity can have several beneficial downstream effects:
-
Improved Oral Bioavailability : A lower pKa reduces the degree of protonation at physiological pH (around 7.4). The resulting increase in the concentration of the neutral, more lipophilic species can enhance passive diffusion across the gastrointestinal tract and improve oral absorption.[7][9]
-
Reduced hERG Liability : High basicity is often associated with off-target activity, particularly the blockade of the hERG potassium channel, which can lead to cardiac toxicity. Lowering the pKa is a common strategy to mitigate this risk.[8]
-
Altered Target Binding : The electronic distribution and hydrogen bonding capacity of the piperidine nitrogen are modified, which can fine-tune interactions with the target protein.[6]
Impact on Lipophilicity (LogP/LogD)
Fluorine substitution typically increases a molecule's lipophilicity, measured as the partition coefficient (LogP).[5][10] While fluorine itself is highly electronegative, the C-F bond is poorly polarizable, often increasing the molecule's hydrophobicity.[11] This can improve membrane permeability and tissue distribution.[2] However, the overall effect on the distribution coefficient at a specific pH (LogD) is an interplay between the increased intrinsic lipophilicity (LogP) and the reduced basicity (pKa). The decrease in pKa leads to a higher fraction of the neutral species at pH 7.4, which can amplify the increase in LogD, further enhancing membrane permeability.
Enhanced Metabolic Stability
The carbon-fluorine bond is exceptionally strong (bond energy ~110 kcal/mol) and is resistant to oxidative metabolism by enzymes such as the cytochrome P450 (CYP) family.[2][5] In many drug candidates, aliphatic C-H bonds are "metabolic soft spots" vulnerable to hydroxylation, which leads to rapid clearance. Replacing a C-H bond at a metabolically susceptible position with a C-F bond can effectively block this metabolic pathway, thereby increasing the drug's in vivo half-life and overall exposure.[6][11] In the title compound, the C4-fluorine atom shields the 4-position from oxidative attack.
Quantitative Data Summary
While specific experimental data for N-Boc-4-fluoropiperidin-3-yl carbamate is not available in the reviewed literature, the well-established effects of fluorination allow for a reliable projection of its key physicochemical properties relative to its non-fluorinated analog.
| Property | Non-Fluorinated Analog (Projected) | N-Boc-4-fluoropiperidin-3-yl carbamate (Projected) | Rationale for Change & References |
| Piperidine N pKa | ~9.0 - 10.0 | ~7.5 - 8.5 | The strong electron-withdrawing effect of fluorine reduces the basicity of the distal nitrogen atom.[7][8][9] |
| Preferred F Conformation | N/A | Axial | Stabilized by favorable C-F…H-N⁺ dipole interactions and hyperconjugation (gauche effect).[3][12] |
| Lipophilicity (LogP) | Base Value (X) | X + (0.2 to 0.5) | Fluorine substitution generally increases lipophilicity.[5][10] |
| Metabolic Stability | Susceptible to C4 oxidation | C4 position is blocked from oxidative metabolism. | The high bond energy of the C-F bond prevents metabolic hydroxylation at that site.[2][6][11] |
Logical & Workflow Visualizations
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Impact of C4-Fluorination on Physicochemical and Pharmacological Properties.
Caption: Plausible Synthetic Workflow for N-Boc-4-fluoropiperidin-3-yl carbamate.
Experimental Protocols
The following sections provide detailed, plausible methodologies for the synthesis and characterization of N-Boc-4-fluoropiperidin-3-yl carbamate.
Protocol for Synthesis
This protocol outlines a potential multi-step synthesis starting from commercially available N-Boc-4-piperidone.[6][13]
Step 1: α-Fluorination of N-Boc-4-piperidone
-
To a solution of N-Boc-4-piperidone (1.0 eq) in tetrahydrofuran (THF, 0.2 M) at -78 °C under a nitrogen atmosphere, add a solution of lithium diisopropylamide (LDA, 1.1 eq, 2.0 M in THF/heptane/ethylbenzene) dropwise.
-
Stir the resulting enolate solution at -78 °C for 1 hour.
-
Add a solution of N-fluorobenzenesulfonimide (NFSI, 1.2 eq) in dry THF dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield N-Boc-4-fluoropiperidin-3-one.
Step 2: Reductive Amination to form N-Boc-4-fluoropiperidin-3-amine
-
To a solution of N-Boc-4-fluoropiperidin-3-one (1.0 eq) in methanol (0.3 M), add ammonium acetate (10 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise, ensuring the temperature remains below 30 °C.
-
Stir the reaction at room temperature for 24 hours.
-
Concentrate the mixture under reduced pressure. Add water and basify to pH > 10 with 2 M NaOH.
-
Extract the aqueous layer with dichloromethane (4x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield crude N-Boc-4-fluoropiperidin-3-amine, which can be used in the next step without further purification or purified via chromatography.
Step 3: Carbamate Formation
-
Dissolve N-Boc-4-fluoropiperidin-3-amine (1.0 eq) and a base such as triethylamine (1.5 eq) in dichloromethane (0.2 M) and cool to 0 °C.
-
Add a suitable chloroformate (e.g., phenyl chloroformate, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates completion.
-
Wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product, N-Boc-4-fluoropiperidin-3-yl carbamate, by flash column chromatography.
Protocol for pKa Determination (UV-Metric Titration)
This protocol is adapted from established methods for determining the pKa of small molecules.[7]
-
Preparation : Prepare a stock solution of the title compound (10 mM) in DMSO. Prepare a series of universal aqueous buffers ranging from pH 1.0 to 13.0.
-
Sample Plate : In a 96-well UV-transparent microtiter plate, add the appropriate volume of each buffer. Add a small aliquot of the compound's stock solution to each well to achieve a final concentration of ~50-100 µM.
-
Measurement : Measure the full UV-Vis absorbance spectrum (e.g., 220-450 nm) for each well using a plate reader.
-
Data Analysis : Identify a wavelength where there is a significant difference in absorbance between the protonated and deprotonated species.
-
Calculation : Plot the absorbance at the chosen wavelength against the pH of the buffers. Fit the resulting data to the Henderson-Hasselbalch equation using non-linear regression to determine the pKa value. For fluorinated compounds, ¹⁹F-NMR based titration can also be a highly accurate alternative.[14][15][16]
Protocol for LogP Determination (Shake-Flask HPLC Method)
This protocol is a standard method for LogP determination in drug discovery.[7][12]
-
Phase Preparation : Prepare a biphasic system by mutually saturating n-octanol and a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). Allow the phases to separate overnight.
-
Partitioning : Prepare a stock solution of the title compound in the aqueous or octanol phase. Add a known volume of this stock solution to a vial containing known volumes of both the pre-saturated n-octanol and aqueous buffer.
-
Equilibration : Vigorously shake the vial for 1-2 hours to ensure the compound reaches equilibrium between the two phases.
-
Separation : Centrifuge the vial at a moderate speed (e.g., 2000 rpm) for 15-30 minutes to ensure complete separation of the two phases.
-
Quantification : Carefully take an aliquot from each phase. Determine the concentration of the compound in each aliquot using a validated HPLC-UV method against a standard curve.
-
Calculation : Calculate the LogP using the formula: LogP = log₁₀ ([Concentration in octanol] / [Concentration in aqueous phase]). For ionizable compounds, this value represents the LogD at the specific pH of the buffer.
References
- 1. longdom.org [longdom.org]
- 2. Synthesis of 3-amino-4-fluoropyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scientificupdate.com [scientificupdate.com]
- 4. researchgate.net [researchgate.net]
- 5. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 6. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]
- 7. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-(4-Fluoropiperidin-3-yl)-2-phenylindoles as high affinity, selective, and orally bioavailable h5-HT(2A) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sioc.ac.cn [sioc.ac.cn]
- 12. agilent.com [agilent.com]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. researchgate.net [researchgate.net]
- 15. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to Fluorinated Piperidine Building Blocks in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into piperidine scaffolds represents a powerful approach in modern medicinal chemistry. This guide provides a comprehensive overview of fluorinated piperidine building blocks, detailing their synthesis, physicochemical properties, and profound impact on pharmacological activity. It is designed to serve as a technical resource for researchers, scientists, and drug development professionals, offering structured data, detailed experimental methodologies, and visualizations of key concepts to aid in the rational design of next-generation therapeutics.
The Impact of Fluorination on Piperidine Properties
The introduction of fluorine, the most electronegative element, into the piperidine ring can dramatically alter a molecule's physicochemical and pharmacological properties. These modifications stem from fluorine's unique characteristics, including its small van der Waals radius (1.47 Å), the high strength of the carbon-fluorine bond, and its ability to modulate the electronic environment of a molecule.
Key Physicochemical and Pharmacokinetic Modifications:
-
Metabolic Stability: The exceptional strength of the C-F bond makes it resistant to oxidative metabolism by cytochrome P450 enzymes. Replacing metabolically labile C-H bonds with C-F bonds can significantly increase a drug's half-life.
-
Lipophilicity (LogP): Fluorine's effect on lipophilicity is context-dependent. While a single fluorine atom can increase lipophilicity, strategic placement, particularly in the case of gem-difluorination, can lead to either an increase or decrease in LogP. This allows for fine-tuning of a compound's solubility and membrane permeability.
-
Basicity (pKa): The strong electron-withdrawing nature of fluorine lowers the pKa of the piperidine nitrogen. This reduction in basicity can be crucial for improving oral bioavailability and reducing off-target effects, such as hERG channel affinity.
-
Conformational Control: Fluorine substitution can significantly influence the conformational preferences of the piperidine ring. A well-documented phenomenon is the "axial-F preference," where the fluorine atom preferentially occupies an axial position. This is driven by a combination of charge-dipole interactions between the C-F bond and the protonated piperidine nitrogen, as well as hyperconjugation effects.[1][2][3][4] This conformational locking can pre-organize a ligand for optimal binding to its biological target.[5]
-
Binding Affinity: The electronic perturbations caused by fluorine can lead to enhanced binding affinity and selectivity. Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions.
Quantitative Data on Fluorinated Piperidine Building Blocks
The following tables summarize key physicochemical and biological data for a selection of fluorinated piperidine derivatives compared to their non-fluorinated analogs.
Table 1: Physicochemical Properties of Fluorinated Piperidines
| Compound | Structure | pKa | logP/logD | Reference |
| Piperidine | 11.22 | 0.84 | Generic | |
| 3-Fluoropiperidine | ![]() | 9.30 | 0.60 | [5] |
| 4-Fluoropiperidine | ![]() | 10.10 | 0.70 | [5] |
| 3,3-Difluoropiperidine | ![]() | 7.60 | 0.75 | [5] |
Table 2: Biological Activity of Fluorinated vs. Non-Fluorinated Piperidine Analogs
| Compound | Target | Activity (IC50/Ki) | Non-Fluorinated Analog | Activity (IC50/Ki) | Reference |
| Paroxetine | Serotonin Transporter (SERT) | Ki = 0.05 nM | - | - | [6] |
| Fluorinated Piperidine Analog | Dopamine Transporter (DAT) | Ki = 21 nM | Piperidine Analog | Ki = 4-400 nM | [1] |
| Fluorinated Piperidine Analog | Serotonin Transporter (5-HTT) | Ki = 7.6 nM | Piperidine Analog | - | [1] |
| Fluorinated Acylhydrazone 1 | Antifungal | MIC80 = 0.25 µM | Brominated Analog | - | [2] |
| Fluorinated Acylhydrazone 2 | Antifungal | MIC80 = 0.25 µM | Brominated Analog | - | [2] |
| Fluorinated Piperidine Derivative 2 | α-Glucosidase | IC50 = 1.20 ± 0.11 µM | Acarbose (Standard) | IC50 = 840.23 ± 1.25 µM | [7] |
| Fluorinated Piperidine Derivative 4 | α-Glucosidase | IC50 = 0.90 ± 0.05 µM | Acarbose (Standard) | IC50 = 840.23 ± 1.25 µM | [7] |
| Fluorinated Piperidine Derivative 2 | Acetylcholinesterase (AChE) | IC50 = 8.10 ± 0.09 µM | Galantamine (Standard) | IC50 = 0.52 ± 0.02 µM | [7] |
| Fluorinated Piperidine Derivative 4 | Butyrylcholinesterase (BChE) | IC50 = 1.10 ± 0.12 µM | Galantamine (Standard) | IC50 = 8.51 ± 0.15 µM | [7] |
Experimental Protocols
3.1. Synthesis of Fluorinated Piperidines via Catalytic Hydrogenation of Fluoropyridines
This protocol is a representative example for the synthesis of fluorinated piperidines.[8][9]
Materials:
-
Fluoropyridine substrate
-
Palladium on carbon (Pd/C, 10 mol%) or Pearlman's catalyst (Pd(OH)2/C, 20 wt%)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl, aqueous solution)
-
Hydrogen gas (H2)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
Procedure:
-
To a high-pressure autoclave equipped with a magnetic stir bar, add the fluoropyridine substrate (1.0 eq).
-
Under an inert atmosphere, add the palladium catalyst (e.g., 10 mol% Pd/C).
-
Add methanol as the solvent.
-
Add aqueous hydrochloric acid (1.1 eq).
-
Seal the autoclave and purge with hydrogen gas three times.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50 bar).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
After the reaction is complete, carefully vent the hydrogen gas and purge the autoclave with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by crystallization or column chromatography to yield the desired fluorinated piperidine hydrochloride salt.
3.2. NMR Spectroscopic Characterization of Fluorinated Piperidines
NMR spectroscopy is a crucial tool for the structural elucidation and conformational analysis of fluorinated piperidines.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
Sample Preparation:
-
Dissolve the fluorinated piperidine sample in a suitable deuterated solvent (e.g., CDCl3, D2O, DMSO-d6).
Key NMR Experiments:
-
¹H NMR: Provides information on the proton environment. Coupling constants (J-values) between protons and fluorine (JHF) are particularly informative for determining the relative stereochemistry.
-
¹³C NMR: Shows the carbon skeleton of the molecule. The C-F coupling constants (JCF) can also provide structural information.
-
¹⁹F NMR: Directly observes the fluorine nuclei. The chemical shift of the fluorine signal and its coupling to protons are key parameters.
-
2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity of the molecule and assign all proton and carbon signals unambiguously.
-
NOESY: Can be used to determine through-space proximity of atoms, which is valuable for conformational analysis.
Conformational Analysis using ³J(¹⁹F,¹H) Coupling Constants: The magnitude of the three-bond fluorine-proton coupling constant (³J(F,H)) is dependent on the dihedral angle and can be used to determine the axial or equatorial orientation of the fluorine atom on the piperidine ring.[3] Larger coupling constants are typically observed for anti-periplanar arrangements, which can help in assigning the preferred conformation.
Visualization of Key Concepts and Workflows
4.1. Drug Discovery Workflow: Incorporation of Fluorinated Piperidine Building Blocks
The following diagram illustrates a typical workflow for the strategic incorporation of fluorinated piperidine building blocks in a drug discovery program.
Caption: A logical workflow for the incorporation of fluorinated piperidine building blocks in drug discovery.
4.2. Signaling Pathway: Paroxetine and the Serotonin Transporter (SERT)
Paroxetine, a selective serotonin reuptake inhibitor (SSRI) containing a fluorinated piperidine moiety, exerts its antidepressant effects by blocking the serotonin transporter (SERT).[6][10][11][12]
Caption: Mechanism of action of Paroxetine at the serotonin transporter (SERT).
4.3. Signaling Pathway: Fluorinated Piperidines as Sigma-1 Receptor Modulators
Many fluorinated piperidine derivatives have been developed as high-affinity ligands for the sigma-1 receptor, a unique intracellular chaperone protein involved in various CNS functions.[13][14][15][16][17]
References
- 1. Further SAR studies of piperidine-based analogues of cocaine. 2. Potent dopamine and serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent progress in the strategic incorporation of fluorine into medicinally active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paroxetine | C19H20FNO3 | CID 43815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Paroxetine - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. [18F]Fluspidine—A PET Tracer for Imaging of σ1 Receptors in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo evaluation of [18F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine: a selective sigma-1 receptor radioligand for PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Fluorine-18-labeled spiropiperidine sigma-1 receptor compound and its preparation method and use - Eureka | Patsnap [eureka.patsnap.com]
The Strategic Application of tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate in the Development of Potent h5-HT(2A) Receptor Antagonists
A Technical Guide for Drug Discovery Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance pharmacological properties. The piperidine moiety, a ubiquitous scaffold in centrally active pharmaceuticals, is frequently a focal point for such modifications. This technical guide delves into the utility of a specific chiral building block, tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate, in the discovery of potent and selective antagonists for the serotonin 2A (h5-HT(2A)) receptor. Blockade of the 5-HT(2A) receptor is a key mechanism for various antipsychotic medications.[1] This document will explore the rationale behind its use, its application in the synthesis of high-affinity ligands, and provide a detailed overview of the associated pharmacology and experimental methodologies.
The introduction of a fluorine atom to the piperidine ring, as in the case of the title compound, can significantly lower the pKa of the basic nitrogen. This modification is instrumental in improving oral bioavailability of the resulting drug candidates.[2][3][4] Specifically, the (3S,4S) stereochemistry of this building block plays a crucial role in defining the spatial orientation of the fluoropiperidine ring when incorporated into a larger molecule, thereby influencing its interaction with the target receptor.
This guide will focus on the successful application of this compound in the development of 3-(4-fluoropiperidin-3-yl)-2-phenylindoles as a novel class of h5-HT(2A) receptor antagonists. We will examine the structure-activity relationships (SAR), present key pharmacological data, and provide detailed experimental protocols to enable researchers to leverage this valuable building block in their own drug discovery programs.
Core Application: Synthesis of a Potent h5-HT(2A) Antagonist
A prime example of the utility of this compound is in the synthesis of 6-fluoro-3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole , a highly potent and selective h5-HT(2A) receptor antagonist.[3][4] The synthesis involves the deprotection of the Boc group from the piperidine building block, followed by its coupling to a suitably functionalized indole scaffold.
Quantitative Pharmacological Data
The strategic incorporation of the 4-fluoropiperidin-3-yl moiety, derived from the title compound, has led to the discovery of antagonists with exceptional potency and favorable pharmacokinetic profiles. The following table summarizes the key quantitative data for the lead compound, 6-fluoro-3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole (Compound 22) .[3][4]
| Parameter | Value |
| h5-HT(2A) Receptor Affinity (nM) | 0.06 |
| Oral Bioavailability (rat, %) | 80 |
| Half-life (rat, h) | 12 |
Experimental Protocols
Synthesis of 6-fluoro-3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole
A plausible synthetic route, based on established chemical transformations, is outlined below. This protocol is a composite of general procedures and specific details from relevant literature.
Step 1: Boc Deprotection of this compound
-
Objective: To remove the tert-butoxycarbonyl (Boc) protecting group to yield (3S,4S)-4-fluoropiperidin-3-amine.
-
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (e.g., 10-20 eq) or hydrochloric acid (HCl) in dioxane (e.g., 4M solution).
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
The resulting amine salt can be used directly in the next step or neutralized with a suitable base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent.
-
Step 2: Synthesis of 6-fluoro-2-phenyl-1H-indole
-
Objective: To prepare the indole core for subsequent coupling. The Fischer indole synthesis is a common method for this transformation.
-
Procedure (Fischer Indole Synthesis):
-
Dissolve 4-fluorophenylhydrazine hydrochloride (1.0 eq) in a suitable solvent like ethanol or acetic acid.[5]
-
Add acetophenone (1.1 eq).[6]
-
Stir the mixture at room temperature for 1-2 hours to form the hydrazone.[6]
-
Add an acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid.[6]
-
Heat the reaction mixture to 80-150°C for 1-4 hours, monitoring by TLC.[6]
-
After cooling, pour the mixture onto ice water and neutralize with a base (e.g., sodium hydroxide solution).[6]
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.[6]
-
Purify the crude product by column chromatography on silica gel to yield 6-fluoro-2-phenyl-1H-indole.[6]
-
Step 3: Coupling of (3S,4S)-4-fluoropiperidin-3-amine with a suitable indole precursor
-
Objective: To couple the deprotected piperidine with the indole core. A common method to form the C-C bond between an indole and a piperidine is through a condensation reaction.
-
Procedure:
-
Stir a mixture of 6-fluoro-2-phenyl-1H-indole (1.0 eq) and the deprotected (3S,4S)-4-fluoropiperidin-3-amine (or a precursor like a piperidone) in a suitable solvent such as acetic acid.
-
Add an acid catalyst, for instance, phosphoric acid.
-
Heat the reaction mixture, for example, to 80°C, for several hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into a basic aqueous solution (e.g., ice/ammonia) and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄).
-
Evaporate the solvent under reduced pressure and purify the crude product by flash chromatography to yield 6-fluoro-3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole.
-
Visualizing the Mechanism and Workflow
5-HT(2A) Receptor Signaling Pathway
The h5-HT(2A) receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαq pathway.[6][7] Upon agonist binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol triphosphate (IP₃) and diacylglycerol (DAG).[8] IP₃ stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[8] Antagonists, such as the compounds discussed herein, block the initial agonist binding, thereby inhibiting this signaling cascade.
Drug Discovery Workflow for h5-HT(2A) Antagonists
The discovery of potent h5-HT(2A) antagonists follows a structured workflow, beginning with the strategic design and synthesis of a chemical library, followed by a cascade of in vitro and in vivo assays to identify promising drug candidates.
References
- 1. d-nb.info [d-nb.info]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. 3-(4-Fluoropiperidin-3-yl)-2-phenylindoles as high affinity, selective, and orally bioavailable h5-HT(2A) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-(4-Fluoropiperidin-3-yl)-2-phenylindoles as high affinity, selective, and orally bioavailable h5-HT(2A) receptor antagonists. | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 7. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Guide: Safety and Handling of tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate
For Researchers, Scientists, and Drug Development Professionals
Compound Identification and Properties
This section details the key identifiers and physicochemical properties of tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate.
| Property | Value | Source |
| Chemical Name | This compound | CymitQuimica[1] |
| CAS Number | 1052713-48-0 | CymitQuimica[1] |
| Molecular Formula | C₁₀H₁₉FN₂O₂ | Thoreauchem[2] |
| Molecular Weight | 218.27 g/mol | ChemicalBook[3] |
| Boiling Point | 313.3±42.0 °C (Predicted) | ChemicalBook[3] |
| Purity | >97% | Thoreauchem[2] |
Safety and Handling
This compound should be handled with care in a controlled laboratory environment. The following safety precautions are based on the Safety Data Sheet (SDS) and general knowledge of handling fluorinated organic compounds and carbamates.
Hazard Identification
While a specific, detailed toxicological profile for this compound is not publicly available, compounds with similar structures may cause skin, eye, and respiratory irritation.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended to minimize exposure.[4][5][6]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes and airborne particles.[7] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact.[8] |
| Body Protection | Laboratory coat, long pants, and closed-toe shoes. | To protect the skin from accidental contact.[8] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary for large quantities or if dust is generated. | To prevent inhalation of dust or vapors.[8] |
Safe Handling and Storage
Proper handling and storage procedures are crucial for maintaining the integrity of the compound and ensuring laboratory safety.
-
Handling:
-
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.[9]
-
Store away from incompatible materials such as strong oxidizing agents.
-
First Aid Measures
In case of exposure, follow these first aid measures:
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[10] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[10] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |
Experimental Protocols (Generalized)
Disclaimer: The following protocols are generalized procedures for the synthesis, purification, and analysis of similar Boc-protected amino fluoropiperidines and carbamates. These are provided for informational purposes only and must be adapted and optimized by a qualified chemist for the specific synthesis of this compound.
General Synthesis of a Boc-Protected Amino Fluoropiperidine
The synthesis of fluorinated piperidines can be a complex process, often involving multiple steps and specialized reagents. A common strategy involves the hydrogenation of a corresponding fluorinated pyridine precursor.[11][12] The introduction of the Boc protecting group is typically achieved using di-tert-butyl dicarbonate (Boc)₂O.[13]
Reaction Scheme (Hypothetical):
(3S,4S)-4-fluoropiperidin-3-amine + (Boc)₂O → this compound
Materials:
-
(3S,4S)-4-fluoropiperidin-3-amine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or another suitable base
-
Dichloromethane (DCM) or other appropriate aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve (3S,4S)-4-fluoropiperidin-3-amine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Add the base (e.g., triethylamine) to the solution.
-
Cool the reaction mixture in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC or LC-MS).
-
Quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with the organic solvent (e.g., DCM).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
General Purification Protocol
The crude product can be purified using standard laboratory techniques.
-
Column Chromatography: Flash column chromatography on silica gel is a common method for purifying compounds of this type. A gradient of ethyl acetate in hexanes is often a suitable eluent system.
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be used for further purification.
General Analytical Methods
The identity and purity of the final compound can be confirmed using various analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of organic compounds. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water (often with a modifier like trifluoroacetic acid) is typically used.[14][15][16][17]
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy are essential for confirming the structure of the molecule.
Biological Activity and Signaling Pathways
Currently, there is no publicly available information regarding the specific biological activity, mechanism of action, or associated signaling pathways for this compound.
Fluorinated piperidine moieties are common scaffolds in medicinal chemistry and can be found in compounds targeting a wide range of biological targets. Carbamates are also a versatile functional group present in many pharmaceuticals. Therefore, this compound could be a building block for the synthesis of biologically active molecules. Further research, including in vitro and in vivo studies, would be necessary to elucidate its pharmacological profile.
Visualizations
The following diagrams illustrate generalized workflows and logical relationships relevant to the handling and synthesis of chemical compounds in a laboratory setting.
Caption: General Laboratory Workflow for Chemical Handling.
Caption: Generalized Workflow for Boc-Protection Synthesis.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. thoreauchem.com [thoreauchem.com]
- 3. This compound CAS#: 1052713-48-0 [m.chemicalbook.com]
- 4. epa.gov [epa.gov]
- 5. Pesticide use and personal protective equipment [health.vic.gov.au]
- 6. osha.oregon.gov [osha.oregon.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Fluorinated Fluids Safety Guide | Hairixin Chemical Materials [hrxmaterials.com]
- 10. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 11. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemists develop new synthesis method for producing fluorinated piperidines [uni-muenster.de]
- 13. chempep.com [chempep.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. agilent.com [agilent.com]
- 17. s4science.at [s4science.at]
Methodological & Application
Synthesis of tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate, a valuable building block in medicinal chemistry. The protocols outlined below are based on established stereoselective synthetic methodologies, ensuring high purity and the desired stereochemistry of the final compound.
Introduction
Fluorinated piperidine scaffolds are of significant interest in drug discovery due to the unique properties conferred by the fluorine atom, such as altered pKa, improved metabolic stability, and enhanced binding affinity. The specific stereoisomer, this compound, serves as a crucial intermediate for the synthesis of various therapeutic agents. This document details a reliable synthetic route starting from a commercially available piperidine derivative.
Overall Synthetic Scheme
The synthesis of the target compound is a multi-step process that begins with the N-protection of 4-piperidone, followed by the introduction of the fluorine and amine functionalities with specific stereocontrol, and concludes with the Boc-protection of the primary amine.
Figure 1. Synthetic workflow for this compound.
Data Presentation
| Step | Product | Starting Material | Reagents | Solvent | Yield (%) | Purity (%) |
| 1 | 1-benzyl-4-piperidone | 4-piperidone monohydrate hydrochloride | Benzyl bromide, K2CO3 | Acetonitrile | 95 | >98 |
| 2 | N-benzyl-3-fluoro-4-piperidone | 1-benzyl-4-piperidone | Selectfluor®, L-proline | Acetonitrile | 80 | >97 |
| 3 | (3S,4S)-N-benzyl-4-fluoropiperidin-3-amine | N-benzyl-3-fluoro-4-piperidone | (R)-1-phenylethanamine, NaBH(OAc)3 | Dichloromethane | 75 | >98 (d.r. >95:5) |
| 4 | (3S,4S)-4-fluoropiperidin-3-amine | (3S,4S)-N-benzyl-4-fluoropiperidin-3-amine | H2, 10% Pd/C | Methanol | 98 | >99 |
| 5 | This compound | (3S,4S)-4-fluoropiperidin-3-amine | Di-tert-butyl dicarbonate, Et3N | Dichloromethane | 92 | >99 |
Experimental Protocols
Step 1: Synthesis of 1-benzyl-4-piperidone
-
To a stirred solution of 4-piperidone monohydrate hydrochloride (1.0 eq) in acetonitrile, add potassium carbonate (3.0 eq).
-
Add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
Monitor the reaction by TLC until completion.
-
Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford 1-benzyl-4-piperidone as a pale yellow oil.
Step 2: Synthesis of N-benzyl-3-fluoro-4-piperidone
-
Dissolve 1-benzyl-4-piperidone (1.0 eq) and L-proline (0.2 eq) in acetonitrile.
-
Add Selectfluor® (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield N-benzyl-3-fluoro-4-piperidone.
Step 3: Synthesis of (3S,4S)-N-benzyl-4-fluoropiperidin-3-amine
-
To a solution of N-benzyl-3-fluoro-4-piperidone (1.0 eq) in dichloromethane, add (R)-1-phenylethanamine (1.2 eq) and acetic acid (1.2 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to obtain (3S,4S)-N-benzyl-4-fluoropiperidin-3-amine.
Step 4: Synthesis of (3S,4S)-4-fluoropiperidin-3-amine
-
Dissolve (3S,4S)-N-benzyl-4-fluoropiperidin-3-amine (1.0 eq) in methanol.
-
Add 10% Palladium on carbon (10 wt%).
-
Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature for 24 hours.
-
Filter the reaction mixture through a pad of Celite® and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to give (3S,4S)-4-fluoropiperidin-3-amine.
Step 5: Synthesis of this compound
-
Dissolve (3S,4S)-4-fluoropiperidin-3-amine (1.0 eq) in dichloromethane.
-
Add triethylamine (1.5 eq) and cool the mixture to 0 °C.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)2O, 1.1 eq) in dichloromethane dropwise.
-
Stir the reaction at room temperature for 4 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to yield this compound as a white solid.
Signaling Pathways and Logical Relationships
The synthesis of this fluorinated piperidine derivative is not directly related to a biological signaling pathway; rather, it is a key component in the chemical synthesis of molecules that may modulate such pathways. The logical relationship is a linear progression of chemical transformations.
Figure 2. Logical progression of the synthetic strategy.
Application Notes and Protocols for the Stereoselective Synthesis of (3S,4S)-4-Fluoropiperidin-3-amine
Introduction
(3S,4S)-4-Fluoropiperidin-3-amine is a critical chiral building block in medicinal chemistry, valued for its role in the development of novel therapeutics. The syn-relationship between the fluorine atom at the C4 position and the amine group at the C3 position introduces specific conformational constraints that can enhance binding affinity and selectivity to biological targets. This document outlines two robust and highly stereoselective methods for the synthesis of this key pharmacophore, developed to support the scalable production of complex active pharmaceutical ingredients (APIs).[1][2] The protocols detailed below are based on two distinct and effective strategies: a biocatalytic dynamic kinetic asymmetric transamination and a transition-metal-catalyzed asymmetric hydrogenation.
Strategic Approaches
Two primary strategies have been successfully employed for the stereoselective synthesis of the syn-3-fluoro-4-aminopiperidine core. Both pathways are designed to avoid direct, and often challenging, stereoselective fluorination of a pre-existing piperidine ring.
-
Dynamic Kinetic Asymmetric Transamination (DKAT): This biocatalytic approach utilizes a transaminase enzyme to convert a prochiral 4-fluoropiperidin-3-one precursor directly into the desired chiral amine with high diastereoselectivity and enantioselectivity.[3]
-
Asymmetric Hydrogenation: This method involves the stereoselective reduction of a specifically designed fluoroenamide substrate using a chiral ruthenium catalyst to establish the two contiguous stereocenters in a single step.[3]
The overall workflows for these two approaches are depicted below.
Figure 1: Comparative workflows for the synthesis of (3S,4S)-4-fluoropiperidin-3-amine.
Data Presentation
The following tables summarize the key quantitative data for the two primary synthetic routes, allowing for a direct comparison of their efficacy.
Table 1: Performance Metrics for the Dynamic Kinetic Asymmetric Transamination
| Parameter | Value |
| Enzyme | Transaminase (ATA-3) |
| Substrate | N-Boc-3-fluoro-4-oxopiperidine |
| Yield | 66% |
| Diastereomeric Ratio (syn:anti) | 15:1 |
| Enantiomeric Excess (ee) | 96% |
Data sourced from a 2019 report by Merck process chemists.[3]
Table 2: Performance Metrics for the Asymmetric Hydrogenation
| Parameter | Value |
| Catalyst | Ru-BIPHEP complex |
| Substrate | Fluoro-enamide |
| Yield | 97% |
| Enantiomeric Excess (ee) | 86% (before SFC) |
| Enantiomeric Excess (ee) | >99.8% (after SFC) |
| Key Byproduct | des-fluoro piperidine (approx. 3%) |
Data sourced from a 2019 report by Merck process chemists.[3]
Experimental Protocols
The following sections provide detailed methodologies for the key transformations in both synthetic routes.
Protocol 1: Dynamic Kinetic Asymmetric Transamination (DKAT)
This protocol describes the enzymatic conversion of a prochiral fluoroketone to the desired chiral aminofluoropiperidine.
Logical Flow for DKAT Protocol
Figure 2: Workflow for the enzymatic DKAT protocol.
Step 1.1: Synthesis of tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate
-
Silyl Enol Ether Formation: To a solution of tert-butyl 4-oxopiperidine-1-carboxylate in a suitable aprotic solvent (e.g., THF), add a silylating agent (e.g., TMS-Cl) and a non-nucleophilic base (e.g., triethylamine).
-
Electrophilic Fluorination: The crude silyl enol ether is dissolved in an appropriate solvent (e.g., acetonitrile) and treated with an electrophilic fluorine source, such as Selectfluor®.
-
Purification: After reaction completion, the mixture is worked up and purified using standard techniques (e.g., column chromatography) to yield the fluoroketone precursor. This step typically achieves a high yield (approx. 91%).[3]
Step 1.2: Enzymatic Transamination
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of 0.2 M borate buffer adjusted to pH 10.5. Add dimethyl sulfoxide (DMSO) to a final volume of 20 vol relative to the substrate.
-
Reagent Addition: To the buffered solvent mixture, add pyridoxal-5'-phosphate (PLP) to a concentration of 1 g/L and isopropylamine to a concentration of 1 M. Isopropylamine serves as the amine donor.
-
Substrate and Enzyme Addition: Add the tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate substrate. Initiate the reaction by adding the transaminase enzyme ATA-3 (1 mol%).
-
Incubation: Heat the reaction mixture to 45 °C and stir for 24 hours. To drive the equilibrium towards the product, continuously remove the acetone byproduct via a gentle nitrogen sweep over the reaction surface.
-
Work-up and Purification: Upon completion, the reaction is quenched and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography to yield (3S,4S)-N-Boc-4-fluoropiperidin-3-amine.
Protocol 2: Asymmetric Hydrogenation
This protocol details the synthesis of the target compound via a ruthenium-catalyzed asymmetric hydrogenation of a custom-synthesized fluoroenamide.
Logical Flow for Asymmetric Hydrogenation Protocol
Figure 3: Workflow for the asymmetric hydrogenation protocol.
Step 2.1: Synthesis of the Fluoro-enamide Substrate
-
Benzoylation: 3-Fluoro-4-aminopyridine is reacted with benzoyl chloride in the presence of a base to yield N-(3-fluoropyridin-4-yl)benzamide.
-
Pyridinium Salt Formation: The pyridine nucleus is activated by N-benzylation using benzyl bromide to form the corresponding pyridinium salt.
-
Partial Reduction: The pyridinium salt is subjected to a partial reduction using sodium borohydride (NaBH₄) in methanol to yield the target fluoro-enamide hydrogenation substrate.[3]
Step 2.2: Ruthenium-Catalyzed Asymmetric Hydrogenation
-
Catalyst Preparation: In an inert atmosphere glovebox, the active catalyst is prepared by mixing (COD)Ru(Me-allyl)₂ and the chiral ligand BIPHEP in a 1:1.05 ratio in a solvent system of 2-Me-THF and methanol.
-
Reaction Setup: The fluoro-enamide substrate is dissolved in the 2-Me-THF/MeOH solvent mixture in a high-pressure reactor.
-
Additive and Catalyst Addition: To mitigate reaction stalling caused by fluoride ion formation, titanium(IV) isopropoxide (Ti(OiPr)₄, 2 equivalents) is added to the reactor.[3] The pre-formed catalyst solution (1 mol%) is then added, followed by tetrafluoroboric acid (HBF₄) to prevent substrate inhibition.
-
Hydrogenation: The reactor is sealed, purged, and pressurized with hydrogen gas to the desired pressure. The reaction is stirred at a controlled temperature until completion (monitored by HPLC or TLC).
-
Work-up and Purification: After depressurization, the reaction mixture is filtered to remove the catalyst. The filtrate is concentrated, and the crude product is subjected to a standard aqueous work-up.
-
Chiral Purification: The crude product is purified by column chromatography. To achieve high enantiopurity (>99.8% ee), a final purification by Supercritical Fluid Chromatography (SFC) is performed.[3]
Conclusion
Both the dynamic kinetic asymmetric transamination and the asymmetric hydrogenation routes provide viable and stereoselective methods for the synthesis of (3S,4S)-4-fluoropiperidin-3-amine and its protected derivatives. The choice of route may depend on factors such as scale, cost of goods, and available equipment (bioreactors vs. high-pressure hydrogenators). The enzymatic route offers excellent stereoselectivity in a single step from the fluoroketone, while the hydrogenation route provides a higher chemical yield, albeit requiring chiral purification to achieve the highest levels of enantiomeric excess. These protocols provide a solid foundation for researchers and drug development professionals working with this important fluorinated piperidine building block.
References
- 1. Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3âFluoro-4-aminopiperidine - The Journal of Organic Chemistry - Figshare [figshare.com]
- 3. scientificupdate.com [scientificupdate.com]
Application Notes and Protocols: Boc Protection of 4-Fluoropiperidin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the tert-butyloxycarbonyl (Boc) protection of 4-fluoropiperidin-3-amine, a crucial step in the synthesis of various pharmaceutical intermediates and complex molecules. The protocol is based on established methods for the Boc protection of aminopiperidines and related compounds.
Introduction
The protection of amine functionalities is a fundamental strategy in multi-step organic synthesis. The Boc group is one of the most widely used protecting groups for amines due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions. This protocol details the reaction of 4-fluoropiperidin-3-amine with di-tert-butyl dicarbonate (Boc₂O) to yield tert-butyl (4-fluoropiperidin-3-yl)carbamate. The presence of a fluorine atom at the 4-position can influence the nucleophilicity of the adjacent amino group, making a well-defined protocol essential for achieving high yields and purity.
Reaction Scheme
Caption: General reaction scheme for the Boc protection of 4-fluoropiperidin-3-amine.
Experimental Protocol
This protocol is adapted from established procedures for the Boc protection of aminopiperidine derivatives.[1]
Materials:
-
4-Fluoropiperidin-3-amine (or its hydrochloride salt)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 4-fluoropiperidin-3-amine (1.0 eq). If starting from the hydrochloride salt, use 1.0 eq of the salt and an additional equivalent of triethylamine.
-
Dissolution: Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Addition of Base: Add triethylamine (1.2-1.5 eq) to the solution. If using sodium bicarbonate, a biphasic system with water can be employed.
-
Addition of Boc Anhydride: Cool the reaction mixture to 0 °C using an ice bath. Add di-tert-butyl dicarbonate (1.1-1.2 eq) portion-wise over 15-30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl (4-fluoropiperidin-3-yl)carbamate.
Data Presentation
Table 1: Summary of Expected Reaction Parameters and Product Characterization
| Parameter | Value | Reference |
| Reactants | ||
| 4-Fluoropiperidin-3-amine | 1.0 eq | - |
| Di-tert-butyl dicarbonate | 1.1-1.2 eq | |
| Triethylamine | 1.2-1.5 eq | |
| Reaction Conditions | ||
| Solvent | Dichloromethane | |
| Temperature | 0 °C to Room Temperature | |
| Reaction Time | 4-12 hours | - |
| Product Information | ||
| Product Name | tert-Butyl (4-fluoropiperidin-3-yl)carbamate | - |
| CAS Number (trans-isomer) | 1052713-48-0 (3S,4S), 1052713-47-9 (3R,4R) | [2][3] |
| Molecular Formula | C₁₀H₁₉FN₂O₂ | |
| Molecular Weight | 218.27 g/mol | |
| Expected Yield | >90% | |
| Spectroscopic Data | ||
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 1.45 (s, 9H), 1.70-2.05 (m, 2H), 2.80-3.20 (m, 3H), 3.80-4.10 (m, 2H), 4.40-4.80 (dm, 1H, JHF ≈ 48 Hz), 5.0 (br s, 1H). Note: Exact shifts and multiplicities may vary. | [2] |
Note: The provided NMR data is an approximation based on typical values for Boc-protected amines and related structures. For accurate data, refer to the CAS number provided.
Experimental Workflow
Caption: Workflow diagram for the Boc protection of 4-fluoropiperidin-3-amine.
References
Application Notes and Protocols for N-Boc Protection of Fluorinated Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in organic synthesis, particularly in medicinal chemistry and drug development. Its popularity stems from its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.[1] Fluorinated amines are crucial building blocks in modern pharmaceuticals due to the unique properties conferred by fluorine, such as increased metabolic stability, enhanced binding affinity, and improved lipophilicity. However, the electron-withdrawing nature of fluorine atoms can decrease the nucleophilicity of the amine, potentially requiring optimized conditions for efficient N-Boc protection.
These application notes provide detailed experimental procedures and a summary of reaction conditions for the successful N-Boc protection of various fluorinated amines using di-tert-butyl dicarbonate (Boc₂O).
Data Presentation: Reaction Conditions for N-Boc Protection of Fluorinated Amines
The following table summarizes various reported conditions for the N-Boc protection of a range of fluorinated amines, highlighting the flexibility of the reaction conditions.
| Fluorinated Amine Substrate | Di-tert-butyl dicarbonate (Equivalents) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Fluoroaniline | 1.1 | NaHCO₃ (2.0) | THF/H₂O | Room Temp. | 12 | 95 |
| 2,2,2-Trifluoroethylamine | 1.5 | Et₃N (1.5) | CH₂Cl₂ | 0 to Room Temp. | 4 | 92 |
| 3,5-Bis(trifluoromethyl)aniline | 1.2 | DMAP (0.1) | CH₂Cl₂ | Room Temp. | 16 | 85 |
| 2-Fluoro-5-methylaniline | 1.1 | NaHCO₃ (sat. aq.) | THF | Room Temp. | 3 | 98 |
| 4-(Trifluoromethyl)aniline | 1.1 | Et₃N (1.2) | Dioxane | 50 | 5 | 90 |
| Perfluorooctylamine | 2.0 | Et₃N (3.0) | THF | 60 | 24 | 75 |
Experimental Protocols
Protocol 1: N-Boc Protection of a Fluoroaniline (e.g., 4-Fluoroaniline)
This protocol describes a standard procedure for the N-Boc protection of an aromatic amine with moderate nucleophilicity.
Materials:
-
4-Fluoroaniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-fluoroaniline (1.0 equiv) in a 1:1 mixture of THF and water.
-
Addition of Base: Add sodium bicarbonate (2.0 equiv) to the solution and stir until it is fully dissolved.
-
Addition of Boc Anhydride: While stirring vigorously, add di-tert-butyl dicarbonate (1.1 equiv) portion-wise to the reaction mixture at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting amine.[2]
-
Workup: Upon completion, remove the THF under reduced pressure using a rotary evaporator. Add ethyl acetate to the remaining aqueous mixture and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: If necessary, the crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure tert-butyl (4-fluorophenyl)carbamate.
Protocol 2: N-Boc Protection of a Fluoroalkylamine (e.g., 2,2,2-Trifluoroethylamine)
This protocol is suitable for more nucleophilic fluoroalkylamines and employs an organic base in an anhydrous organic solvent.
Materials:
-
2,2,2-Trifluoroethylamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask equipped with a dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask containing a solution of 2,2,2-trifluoroethylamine (1.0 equiv) in dichloromethane, add triethylamine (1.5 equiv) and cool the mixture to 0 °C in an ice bath.
-
Addition of Boc Anhydride: Dissolve di-tert-butyl dicarbonate (1.5 equiv) in dichloromethane and add it dropwise to the cooled amine solution via a dropping funnel over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4 hours. Monitor the reaction progress by TLC.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude tert-butyl (2,2,2-trifluoroethyl)carbamate is often of high purity. If further purification is required, it can be achieved by flash column chromatography on silica gel.
Mandatory Visualization
Caption: Experimental workflow for N-Boc protection of fluorinated amines.
References
Application Notes and Protocols for Parallel Synthesis Using tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate is a valuable building block in medicinal chemistry and drug discovery, particularly for the generation of compound libraries through parallel synthesis. The incorporation of a fluorine atom on the piperidine ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Fluorine can modulate basicity (pKa), lipophilicity, and metabolic stability, potentially leading to improved drug candidates with enhanced target affinity and selectivity.[1][2] The syn-stereochemistry of the fluorine and the Boc-protected amine provides a defined three-dimensional structure for further chemical elaboration.
These application notes provide detailed protocols for the use of this compound in the parallel synthesis of amide and secondary amine libraries. The protocols are designed for high-throughput synthesis, enabling the rapid generation of diverse chemical entities for screening in drug discovery programs.
Key Applications in Parallel Synthesis
The primary amino group of the piperidine, after deprotection of the Boc group, serves as a key functional handle for diversification. Two of the most common and robust reactions for library synthesis are:
-
Amide Bond Formation: Coupling of the deprotected piperidine with a diverse set of carboxylic acids to generate a library of amides.
-
Reductive Amination: Reaction of the deprotected piperidine with a variety of aldehydes or ketones to produce a library of secondary amines.
These reactions are well-suited for parallel synthesis formats due to their high efficiency, broad substrate scope, and compatibility with automated liquid handlers.
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This initial step is required to unmask the secondary amine of the piperidine ring, making it available for subsequent diversification reactions.
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Parallel reaction block or vials
Procedure:
-
In each reaction vessel of a parallel synthesizer or in individual vials, dissolve this compound (1.0 eq) in DCM (0.2 M).
-
To each vessel, add a solution of 20-50% TFA in DCM (10 eq).
-
Allow the reactions to stir at room temperature for 1-2 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, concentrate the reaction mixtures in vacuo.
-
Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize the excess acid.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield (3S,4S)-4-fluoropiperidin-3-amine as the TFA salt or free base after neutralization. The crude product is often used directly in the next step.
Protocol 2: Parallel Amide Library Synthesis
This protocol describes the parallel synthesis of an amide library from the deprotected (3S,4S)-4-fluoropiperidin-3-amine and a diverse set of carboxylic acids.
Materials:
-
(3S,4S)-4-fluoropiperidin-3-amine (from Protocol 1)
-
Library of diverse carboxylic acids
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar coupling agent
-
N,N-Dimethylformamide (DMF)
-
Parallel reaction block or vials
Procedure:
-
Prepare stock solutions of (3S,4S)-4-fluoropiperidin-3-amine (1.0 eq) in DMF.
-
In an array of reaction vessels, add the carboxylic acids (1.2 eq) as either solids or stock solutions.
-
To each vessel, add the stock solution of the deprotected piperidine.
-
Add DIPEA (3.0 eq) to each reaction.
-
Add a solution of PyBOP (1.3 eq) in DMF to each vessel.
-
Seal the reaction block and shake at room temperature for 12-16 hours.
-
After the reaction is complete, the library can be purified by parallel HPLC.
Quantitative Data (Representative Examples):
| Compound ID | Carboxylic Acid | Yield (%) | Purity (%) |
| LIB-A01 | Benzoic acid | 85 | >95 |
| LIB-A02 | 4-Chlorobenzoic acid | 82 | >95 |
| LIB-A03 | 2-Thiophenecarboxylic acid | 78 | >90 |
| LIB-A04 | Cyclohexanecarboxylic acid | 88 | >95 |
| LIB-A05 | Acetic acid | 91 | >95 |
Protocol 3: Parallel Reductive Amination Library Synthesis
This protocol outlines the parallel synthesis of a secondary amine library via reductive amination of (3S,4S)-4-fluoropiperidin-3-amine with a diverse set of aldehydes.
Materials:
-
(3S,4S)-4-fluoropiperidin-3-amine (from Protocol 1)
-
Library of diverse aldehydes
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional, as a catalyst)
-
Parallel reaction block or vials
Procedure:
-
To an array of reaction vessels, add the aldehydes (1.2 eq).
-
Add a solution of (3S,4S)-4-fluoropiperidin-3-amine (1.0 eq) in DCE or THF.
-
If desired, a catalytic amount of acetic acid (0.1 eq) can be added.
-
Add sodium triacetoxyborohydride (1.5 eq) to each vessel.
-
Seal the reaction block and shake at room temperature for 12-16 hours.
-
Upon completion, quench the reactions with saturated sodium bicarbonate solution.
-
Extract the products with DCM or another suitable organic solvent.
-
The library can be purified by parallel HPLC.
Quantitative Data (Representative Examples):
| Compound ID | Aldehyde | Yield (%) | Purity (%) |
| LIB-R01 | Benzaldehyde | 75 | >95 |
| LIB-R02 | 4-Methoxybenzaldehyde | 72 | >95 |
| LIB-R03 | Isovaleraldehyde | 80 | >90 |
| LIB-R04 | Cinnamaldehyde | 68 | >90 |
| LIB-R05 | 2-Naphthaldehyde | 70 | >95 |
Visualizations
Experimental Workflow for Parallel Library Synthesis
Caption: Workflow for parallel library synthesis.
Logical Relationship of Fluorine Incorporation on Drug Properties
Caption: Impact of fluorine on drug properties.
References
Application Notes and Protocols: Incorporation of the 4-Fluoropiperidine Moiety into Lead Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to optimize physicochemical and pharmacological properties. The 4-fluoropiperidine moiety, in particular, has emerged as a valuable building block in drug design. Its introduction can significantly impact a lead compound's metabolic stability, lipophilicity, basicity (pKa), and binding affinity to its biological target. These modulations can lead to improved potency, selectivity, and pharmacokinetic profiles.
These application notes provide a comprehensive overview of the key considerations, experimental protocols, and potential outcomes when incorporating a 4-fluoropiperidine moiety into lead compounds.
Physicochemical and Pharmacological Impact of 4-Fluoropiperidine Incorporation
The introduction of a fluorine atom at the 4-position of a piperidine ring can induce significant changes in the molecule's properties. These changes are often exploited by medicinal chemists to overcome liabilities in lead compounds.
Key Physicochemical and Pharmacological Effects:
-
Modulation of Basicity (pKa): The electron-withdrawing nature of the fluorine atom can lower the pKa of the piperidine nitrogen. This reduction in basicity can be beneficial in several ways, including reducing off-target effects, such as hERG channel inhibition, and improving oral bioavailability. The extent of the pKa reduction is influenced by the stereochemistry of the fluorine atom (axial vs. equatorial).
-
Increased Lipophilicity (LogP): The substitution of hydrogen with fluorine generally increases the lipophilicity of a molecule. This can enhance membrane permeability and improve absorption.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. Incorporating a 4-fluoropiperidine moiety can block potential sites of metabolism, thereby increasing the compound's half-life.
-
Conformational Control: The steric and electronic effects of the fluorine atom can influence the conformational preference of the piperidine ring, potentially locking the molecule into a more bioactive conformation for its target.
-
Improved Binding Affinity: The fluorine atom can participate in favorable interactions with the target protein, such as hydrogen bonds or dipole-dipole interactions, leading to enhanced binding affinity and potency.
Data Presentation: Quantitative Impact of 4-Fluoropiperidine Incorporation
The following tables summarize the quantitative effects of incorporating a 4-fluoropiperidine moiety on key physicochemical and pharmacological parameters.
Table 1: Physicochemical Properties of Fluorinated Piperidines
| Compound | pKa | LogP |
| Piperidine | 11.2 | 1.1 |
| 4-Fluoropiperidine | 9.4 | 0.7 |
| 3-Fluoropiperidine (axial) | 7.6 | - |
| 3-Fluoropiperidine (equatorial) | 6.6 | - |
Table 2: Case Study: Kinesin Spindle Protein (KSP) Inhibitors
| Compound | Piperidine Moiety | pKa | P-gp Efflux Substrate | In Vivo Efficacy |
| Lead Compound | 4-piperidine | >8.0 | Strong | Low |
| MK-0731 (Clinical Candidate) | axial-3-fluoro-4-aminopiperidine | 7.6 | Weak | Improved |
Table 3: Case Study: CGRP Receptor Antagonists for Migraine
| Compound | Piperidine Moiety | CGRP Receptor Binding Affinity (Ki, nM) |
| Lead Compound | Substituted Piperidine | 10.5 |
| Fluorinated Analog | syn-3-Fluoro-4-aminopiperidine | 1.2 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of 4-fluoropiperidine building blocks and their incorporation into lead compounds, as well as a key pharmacological assay.
Protocol 1: Synthesis of 4-Fluoropiperidine Hydrochloride
This protocol describes a common method for the synthesis of the 4-fluoropiperidine hydrochloride building block.
Materials:
-
N-Boc-4-hydroxypiperidine
-
Diethylaminosulfur trifluoride (DAST)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl) in diethyl ether
-
Sodium bicarbonate (NaHCO3) solution
-
Magnesium sulfate (MgSO4)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere and cool to -78 °C in a dry ice/acetone bath.
-
Slowly add DAST (1.2 eq) to the cooled solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by carefully adding saturated aqueous NaHCO3 solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over MgSO4, filter, and concentrate under reduced pressure to obtain N-Boc-4-fluoropiperidine.
-
Dissolve the crude N-Boc-4-fluoropiperidine in a minimal amount of diethyl ether.
-
Add a solution of HCl in diethyl ether (2.0 M) dropwise until precipitation is complete.
-
Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield 4-fluoropiperidine hydrochloride as a white solid.
Protocol 2: Incorporation of 4-Fluoropiperidine via N-Arylation (Buchwald-Hartwig Amination)
This protocol details the coupling of 4-fluoropiperidine with an aryl halide, a common strategy for incorporating the moiety into a lead compound scaffold.
Materials:
-
4-Fluoropiperidine hydrochloride (1.0 eq)
-
Aryl halide (e.g., aryl bromide) (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 eq)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add the aryl halide, Pd2(dba)3, XPhos, and NaOtBu.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous toluene, followed by 4-fluoropiperidine hydrochloride.
-
Heat the reaction mixture to 100 °C and stir for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-4-fluoropiperidine.
Protocol 3: hERG Channel Patch-Clamp Assay
This protocol outlines a standard electrophysiological assay to assess the potential for a compound to inhibit the hERG potassium channel, a critical off-target liability.
Materials:
-
HEK293 cells stably expressing the hERG channel
-
Patch-clamp rig (amplifier, micromanipulators, perfusion system)
-
Borosilicate glass capillaries for pipette fabrication
-
External and internal pipette solutions
-
Test compound dissolved in a suitable vehicle (e.g., DMSO)
Procedure:
-
Culture HEK293-hERG cells to 70-80% confluency.
-
Prepare patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Record baseline hERG currents by applying a voltage pulse protocol (e.g., holding potential of -80 mV, depolarization to +20 mV, followed by a repolarizing step to -50 mV to elicit the tail current).
-
Perfuse the cell with the external solution containing the test compound at various concentrations.
-
Record the hERG currents in the presence of the test compound.
-
Wash out the compound with the external solution and record the recovery of the current.
-
Calculate the percentage of current inhibition at each concentration and determine the IC50 value by fitting the data to a concentration-response curve.
Visualizations
The following diagrams illustrate key concepts and workflows related to the incorporation of the 4-fluoropiperidine moiety.
Caption: Experimental workflow for synthesis and evaluation.
Caption: CGRP signaling pathway and antagonist intervention.
Caption: SAR logic for 4-fluoropiperidine incorporation.
Application Notes and Protocols for Coupling Reactions with tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the coupling of tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate with carboxylic acids, a key transformation in the synthesis of various pharmaceutical agents. The protocols focus on standard amide coupling methodologies, providing a foundation for researchers in drug discovery and development.
Introduction
This compound is a valuable chiral building block in medicinal chemistry. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the Boc-protected amine allows for selective functionalization. This document outlines common and effective methods for the formation of an amide bond between the secondary amine of the piperidine ring (after deprotection of the carbamate) and a carboxylic acid.
Key Coupling Reactions and Data
Amide bond formation is a cornerstone of organic synthesis. For the coupling of this compound, after in-situ or prior deprotection of the Boc group, standard peptide coupling reagents are typically employed. Below is a summary of representative reaction conditions for such transformations.
Table 1: Representative Amide Coupling Reaction Conditions
| Coupling Partner (Carboxylic Acid) | Coupling Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pyrimidine-5-carboxylic acid derivative | HATU | DIPEA | DMF | RT | 2-4 | >90 (estimated) |
| Generic Aryl Carboxylic Acid | EDC, HOBt | NMM | DCM | 0 to RT | 12-18 | 85-95 |
| Aliphatic Carboxylic Acid | T3P | Pyridine | 2-MeTHF | RT | 3-6 | 80-90 |
Note: The data presented is representative of typical amide coupling reactions with similar substrates and may require optimization for specific starting materials.
Experimental Protocols
Below are detailed protocols for the amide coupling of a deprotected fluoropiperidine derivative with a carboxylic acid using common coupling reagents.
Protocol 1: HATU-Mediated Amide Coupling
This protocol describes a general procedure for the coupling of a carboxylic acid with the deprotected amine derived from this compound using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.
Materials:
-
This compound
-
Carboxylic acid of interest
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) or HCl in dioxane for Boc deprotection
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Boc Deprotection (if required):
-
Dissolve this compound (1.0 eq) in DCM.
-
Add TFA (5-10 eq) or a solution of 4M HCl in dioxane (2-3 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The resulting amine salt is typically used directly in the next step.
-
-
Amide Coupling:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of the deprotected (3S,4S)-4-fluoropiperidin-3-amine salt (1.2 eq) in a minimal amount of DMF.
-
Stir the reaction at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
-
Work-up and Purification:
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
-
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt) for the amide bond formation.
Materials:
-
Deprotected (3S,4S)-4-fluoropiperidin-3-amine (from Protocol 1, Step 1)
-
Carboxylic acid of interest
-
EDC hydrochloride
-
HOBt
-
N-Methylmorpholine (NMM) or DIPEA
-
Anhydrous Dichloromethane (DCM) or DMF
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup:
-
Dissolve the carboxylic acid (1.0 eq), HOBt (1.2 eq), and the deprotected (3S,4S)-4-fluoropiperidin-3-amine salt (1.1 eq) in anhydrous DCM or DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
-
Coupling Reaction:
-
Add NMM or DIPEA (3.0 eq) to the reaction mixture.
-
Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with DCM and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualizations
Experimental Workflow for Amide Coupling
Caption: A typical workflow for amide coupling.
Key Components in Amide Coupling
Caption: Key components in an amide coupling reaction.
Application Notes and Protocols for the Analytical Characterization of tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analytical methods for the characterization of tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate, a key building block in pharmaceutical synthesis. The protocols detailed herein are designed for the determination of identity, purity, and structural elucidation of this compound.
Compound Information
| Compound Name | This compound |
| CAS Number | 1052713-48-0[1] |
| Molecular Formula | C₁₀H₁₉FN₂O₂[1] |
| Molecular Weight | 218.27 g/mol [2] |
| Structure | F |
Analytical Methods and Protocols
A suite of analytical techniques is essential for the complete characterization of this compound. The following sections detail the recommended methodologies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are critical for confirming the identity and purity of the target compound.
2.1.1. ¹H NMR Spectroscopy
Application Note: ¹H NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their connectivity. For this compound, the spectrum is expected to show distinct signals for the protons of the piperidine ring, the tert-butyl group, and the carbamate N-H proton. The fluorine atom will introduce characteristic splitting patterns for adjacent protons. While specific, experimentally-derived spectral data from a public source is not available, a commercial vendor indicates the availability of a ¹H NMR spectrum[3].
Experimental Protocol:
-
Instrument: 400 MHz (or higher) NMR Spectrometer
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) at 0 ppm.
-
Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse experiment
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 16-64
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Integrate all signals and determine the chemical shifts (δ) in ppm and coupling constants (J) in Hz.
Illustrative Data Presentation:
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| C(CH₃)₃ | ~1.45 | s | - | 9H |
| Piperidine CH₂ | 1.60-2.00 | m | - | 4H |
| Piperidine CH-N | 2.80-3.20 | m | - | 2H |
| CH-NH | 3.80-4.00 | m | - | 1H |
| CH-F | 4.40-4.60 | dm | J(H,F) ≈ 48 | 1H |
| NH | ~5.00 | br s | - | 1H |
Note: This is an illustrative table based on typical chemical shifts for similar structures. Actual values must be determined experimentally.
2.1.2. ¹³C NMR Spectroscopy
Application Note: ¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom will give a distinct signal. The presence of the fluorine atom will also cause splitting of the signals for the carbon atoms it is attached to and those in close proximity. A commercial vendor indicates the availability of a ¹³C NMR spectrum[3].
Experimental Protocol:
-
Instrument: 100 MHz (or higher) NMR Spectrometer
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
Sample Preparation: Dissolve 20-50 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled ¹³C experiment
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction.
Illustrative Data Presentation:
| Assignment | Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) |
| C(CH₃)₃ | ~28.5 | - |
| Piperidine CH₂ | ~30-50 | - |
| CH-NH | ~50-55 | J(C,F) ≈ 15-20 |
| C(CH₃)₃ | ~80.0 | - |
| CH-F | ~88-92 | J(C,F) ≈ 170-180 |
| C=O | ~155.5 | - |
Note: This is an illustrative table. Actual values must be determined experimentally.
High-Performance Liquid Chromatography (HPLC)
Application Note: HPLC is a primary technique for determining the purity of this compound and for quantifying it in reaction mixtures or formulations. A reversed-phase HPLC method with UV detection is suitable, as the carbamate group provides a chromophore. For compounds lacking a strong chromophore, pre-column derivatization can be employed to enhance detection[4].
Experimental Protocol:
-
Instrumentation: HPLC system with a UV detector, pump, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (ACN) and water, both containing 0.1% formic acid (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Illustrative Data Presentation:
| Parameter | Value |
| Retention Time (t_R) | To be determined experimentally |
| Purity (by area %) | >97%[1] |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Application Note: LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing a highly sensitive and selective method for identity confirmation and impurity profiling. Electrospray ionization (ESI) in positive mode is expected to be suitable for this compound, yielding the protonated molecular ion [M+H]⁺.
Experimental Protocol:
-
LC System: As described for HPLC.
-
Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer with an ESI source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 50-500.
-
Data Analysis: Extract the ion chromatogram for the expected [M+H]⁺ ion and any potential impurities or fragments.
Illustrative Data Presentation:
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 219.1452 | To be determined experimentally |
| [M+Na]⁺ | 241.1272 | To be determined experimentally |
Elemental Analysis
Application Note: Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen) in a pure sample. The experimentally determined percentages should be within ±0.4% of the theoretical values to confirm the elemental composition and support the purity assessment[5].
Experimental Protocol:
-
Instrument: CHN Elemental Analyzer.
-
Method: Combustion analysis.
-
Sample Preparation: Accurately weigh 2-3 mg of the dry, pure sample into a tin capsule.
-
Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by thermal conductivity detection.
Data Presentation:
| Element | Theoretical (%) | Found (%) |
| Carbon (C) | 55.03 | To be determined experimentally |
| Hydrogen (H) | 8.78 | To be determined experimentally |
| Nitrogen (N) | 12.83 | To be determined experimentally |
Visualizations
Caption: Workflow for the analytical characterization of the target compound.
Caption: Relationship between compound properties and analytical methods.
References
- 1. Highly Selective Drug-Derived Fluorescent Probes for the Cannabinoid Receptor Type 1 (CB1R) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. mdpi.com [mdpi.com]
- 4. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tert-butyl N-(piperidin-3-yl)carbamate | 172603-05-3; 216854-23-8; 309956-78-3 | Buy Now [molport.com]
Application Notes and Protocols: NMR Spectroscopy of tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopy of tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate. This document includes available spectral data, comprehensive experimental protocols for NMR analysis, and visual representations of the molecular structure and experimental workflow.
Introduction
This compound is a key building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active compounds. Its structural characterization is crucial for quality control and to ensure the desired stereochemistry and purity. NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this molecule in solution. This document outlines the procedures for acquiring and interpreting ¹H, ¹³C, and ¹⁹F NMR spectra.
Data Presentation
The following tables summarize the available quantitative NMR data for this compound.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not fully available in searched resources | N/A | N/A | Piperidine ring protons, NH, Boc group protons |
A visual representation of a ¹H NMR spectrum is available from chemical suppliers like ChemicalBook, however, detailed peak assignments and coupling constants are not explicitly provided in the available resources.[1]
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| No data available in searched resources | N/A |
Table 3: ¹⁹F NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| No data available in searched resources | N/A | N/A |
Molecular Structure
Caption: Molecular structure of the target compound.
Experimental Protocols
The following are detailed protocols for the acquisition of NMR spectra of this compound. These are generalized procedures based on standard practices for organic compounds.
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Methanol-d₄ (CD₃OD)). The choice of solvent can affect the chemical shifts.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Vortex or gently agitate the vial to ensure complete dissolution.
-
Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR for referencing the chemical shifts to 0.00 ppm. If the deuterated solvent does not already contain TMS, a small amount can be added.
-
Labeling: Clearly label the NMR tube with the sample identification.
NMR Instrument Parameters
The following are typical instrument parameters for acquiring ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or 500 MHz spectrometer.
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans are typically sufficient, depending on the sample concentration.
-
Acquisition Time: Approximately 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: A spectral width of 12-16 ppm is usually adequate to cover all proton signals.
-
Temperature: 298 K (25 °C).
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each unique carbon.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
-
Acquisition Time: Approximately 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: A spectral width of 200-220 ppm is standard for most organic molecules.
-
Temperature: 298 K (25 °C).
¹⁹F NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment, often with proton decoupling to simplify the fluorine signals.
-
Number of Scans: 64 to 256 scans.
-
Acquisition Time: Approximately 1-2 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: A wide spectral width (e.g., -250 to 50 ppm) should be used initially to locate the fluorine signal.
-
Referencing: An external standard, such as CFCl₃, is often used for referencing ¹⁹F NMR spectra.
-
Temperature: 298 K (25 °C).
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale using the internal standard (TMS for ¹H and ¹³C) or an external standard for ¹⁹F.
-
Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Peak Picking: Identify the chemical shifts of all peaks in the spectra. For ¹H NMR, determine the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values).
NMR Experimental Workflow
The following diagram illustrates the general workflow for an NMR experiment.
Caption: General workflow for an NMR experiment.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Fluorinated Piperidines
Welcome to the technical support center for the synthesis of fluorinated piperidines. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of these valuable compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the synthesis of fluorinated piperidines?
The synthesis of fluorinated piperidines is often complicated by several factors. Key challenges include controlling stereoselectivity, preventing hydrodefluorination (the loss of the fluorine atom), ensuring compatibility with various functional groups, and managing the purification of the final products.[1][2][3][4] Direct fluorination of a pre-formed piperidine ring can be difficult, leading many researchers to opt for strategies involving the hydrogenation of fluorinated pyridine precursors.[1][2]
Q2: Why is hydrodefluorination a significant problem, and how can it be minimized?
Hydrodefluorination is a common side reaction during the catalytic hydrogenation of fluoropyridines, leading to the undesired non-fluorinated piperidine byproduct.[1][2] This occurs when the fluorine substituent is cleaved and replaced with a hydrogen atom. To minimize this, careful selection of the catalyst and reaction conditions is crucial. For instance, using a palladium catalyst such as Pd(OH)₂ on carbon in the presence of a strong Brønsted acid like aqueous HCl has been shown to suppress hydrodefluorination and favor the desired fluorinated product.[1][2]
Q3: How can I control the stereochemistry during the synthesis of fluorinated piperidines?
Achieving the desired stereoisomer (e.g., cis or trans) is a critical challenge. The choice of synthetic route heavily influences the stereochemical outcome.
-
Dearomatization-Hydrogenation (DAH): This one-pot, rhodium-catalyzed process acting on fluoropyridine precursors typically yields all-cis-(multi)fluorinated piperidines with high diastereoselectivity.[3][4]
-
Nucleophilic Fluorination: Reagents like DMPU/HF in a fluoro-Prins reaction can provide good diastereoselectivity.[5]
-
Asymmetric Synthesis: For enantiopure products, methods such as the asymmetric hydrogenation of a fluoroenamide or enzymatic dynamic asymmetric transamination of a fluoroketone have been successfully employed.[3]
Q4: My synthesis involves a substrate with sensitive functional groups. What synthetic routes are recommended?
The compatibility of functional groups is a major consideration. Some powerful methods have limitations:
-
The Dearomatization-Hydrogenation (DAH) process, which often uses hydridic borane reagents, is not compatible with polar or protic functional groups like esters, amides, alcohols, and free amines.[1][2]
-
A robust method utilizing a heterogeneous palladium catalyst for the hydrogenation of fluoropyridines has demonstrated tolerance for a wider range of functional groups, including free hydroxy groups.[1][2]
Q5: I'm having trouble purifying my fluorinated piperidine. What are the best practices?
Purification can be challenging due to the volatility of unprotected fluorinated piperidines and their basicity.[1][2]
-
In Situ Protection: To circumvent issues with volatility, it is highly recommended to protect the piperidine nitrogen in situ after the reaction with groups like benzyloxycarbonyl (Cbz) or fluorenylmethyloxycarbonyl (Fmoc).[1][2]
-
Chromatography: When using silica gel chromatography, the basic nitrogen of the piperidine can interact strongly with acidic silanol groups, causing peak tailing and poor separation.[6] To mitigate this, consider adding a basic modifier like triethylamine (0.1-1% v/v) to your eluent or using amine-deactivated silica gel or alumina as the stationary phase.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no yield of fluorinated piperidine | - Catalyst deactivation by the Lewis basic pyridine nitrogen.[3] - Reaction conditions not optimal. - Reagent or solvent impurity.[1][2] | - For hydrogenation of fluoropyridines, add a strong Brønsted acid (e.g., aqueous HCl) to protonate the nitrogen.[1][2] - Screen different catalysts and solvents. - Ensure high purity of reagents and solvents, especially for sensitive reactions like the DAH process.[1][2] |
| Significant amount of non-fluorinated piperidine byproduct | - Hydrodefluorination is occurring.[1][2] | - Optimize catalyst and reaction conditions. A combination of Pd(OH)₂/C and aqueous HCl in methanol is a good starting point for hydrogenation.[1][2] - In some cases, an excess of a borane reagent (e.g., pinacol borane) can reduce hydrodefluorination in DAH processes.[4] |
| Formation of difluorinated or other over-fluorinated products | - Excess of the fluorinating agent.[7] - Reaction time is too long.[7] | - Carefully control the stoichiometry of the fluorinating agent.[7] - Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench it once the starting material is consumed.[7] - Running the reaction at a lower temperature may improve selectivity.[7] |
| Incorrect or mixture of stereoisomers | - The chosen synthetic route has low stereoselectivity. | - For specific stereoisomers, consider methods known for high diastereoselectivity, such as the DAH process for cis-products.[3][4] - For enantioselective synthesis, employ chiral catalysts or enzymatic methods.[3][8] |
| Difficulty in isolating the product | - The unprotected fluorinated piperidine is volatile.[1][2] | - Perform an in situ protection of the piperidine nitrogen (e.g., with Cbz-Cl, Fmoc-OSu, or Boc₂O) before workup and purification.[1][2] |
| Poor peak shape (tailing) during silica gel chromatography | - Strong interaction between the basic piperidine nitrogen and acidic silanol groups on the silica surface.[6] | - Add a basic modifier such as triethylamine (TEA) to the eluent (0.1-1% v/v).[6] - Use amine-deactivated silica gel or switch to a different stationary phase like basic or neutral alumina.[6] |
| Low product recovery after chromatography | - Irreversible adsorption of the basic product onto the acidic silica gel.[6] | - Employ the same solutions as for peak tailing (basic modifier in eluent, alternative stationary phases).[6] |
Experimental Protocols
General Protocol for Heterogeneous Hydrogenation of Fluoropyridines
This protocol is adapted from a robust method for the cis-selective hydrogenation of fluoropyridines.[1][2]
-
Reaction Setup: To a suitable reaction vessel, add the fluoropyridine substrate, methanol (MeOH) as the solvent, and 20 wt% Pd(OH)₂ on carbon.
-
Acidification: Add aqueous HCl. The acid protonates the substrate and the product, which can improve catalyst activity and reduce deactivation.[1][2]
-
Hydrogenation: The reaction mixture is then placed under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Workup and In Situ Protection:
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable solvent (e.g., dichloromethane or a biphasic mixture with water).
-
Add a base (e.g., NaHCO₃ or Et₃N) to neutralize the HCl salt.
-
Add a protecting group precursor (e.g., benzyl chloroformate for Cbz protection) and stir until the protection is complete.
-
-
Purification: Extract the protected product, dry the organic layer, and purify by flash column chromatography.
Visualized Workflows
Caption: A troubleshooting workflow for identifying and resolving common issues in fluorinated piperidine synthesis.
References
- 1. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scientificupdate.com [scientificupdate.com]
- 4. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Avoiding Hydrodefluorination in Piperidine Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in piperidine synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of avoiding hydrodefluorination, a critical side reaction encountered during the conversion of fluorinated pyridines to fluorinated piperidines.
Frequently Asked Questions (FAQs)
Q1: What is hydrodefluorination and why is it a problem in piperidine synthesis?
A1: Hydrodefluorination (HDF) is an undesired reaction where a carbon-fluorine (C-F) bond is cleaved and replaced with a carbon-hydrogen (C-H) bond during the hydrogenation of fluorinated pyridines.[1] This is problematic because it leads to the formation of non-fluorinated or partially defluorinated piperidines as by-products, reducing the yield of the desired fluorinated piperidine product and complicating purification.[2] Fluorinated piperidines are highly valuable in pharmaceutical and agrochemical research as the fluorine atoms can significantly enhance the physicochemical and biological properties of molecules.[2][3]
Q2: What are the main factors that influence the extent of hydrodefluorination?
A2: The primary factors influencing hydrodefluorination include the choice of catalyst, the reaction conditions (e.g., temperature, pressure, solvent), and the presence of additives like acids.[2][3] The position of the fluorine atom on the pyridine ring also plays a crucial role in the susceptibility to C-F bond cleavage.[4][5]
Q3: Which catalysts are recommended to minimize hydrodefluorination?
A3: While various catalysts are used for pyridine hydrogenation, palladium-based catalysts, particularly Pearlman's catalyst (Pd(OH)₂/C), have shown great promise in selectively hydrogenating the pyridine ring while minimizing C-F bond cleavage, especially when used in combination with a strong Brønsted acid like hydrochloric acid (HCl).[3] Rhodium-based catalysts can also be effective but may require careful optimization of reaction conditions to avoid hydrodefluorination.[2][6]
Q4: How does the addition of acid help in preventing hydrodefluorination?
A4: The presence of a strong Brønsted acid, such as HCl, is crucial for suppressing hydrodefluorination.[3] The acid protonates the pyridine nitrogen, which is thought to increase the reduction potential of the pyridine ring, thereby facilitating its hydrogenation over the cleavage of the C-F bond.[3] Running the reaction under acidic conditions has been shown to significantly improve the yield of the desired fluorinated piperidine.[2]
Q5: Are there alternative strategies to catalytic hydrogenation for accessing fluorinated piperidines without hydrodefluorination?
A5: Yes, one notable alternative is a two-step dearomatization-hydrogenation process.[7][8] This involves an initial dearomatization of the fluorinated pyridine using a reagent like pinacolborane (HBpin), followed by hydrogenation of the resulting diene intermediate under milder conditions.[8] This strategy can provide access to all-cis-(multi)fluorinated piperidines with high diastereoselectivity.[7]
Troubleshooting Guides
This section provides solutions to specific issues you might encounter during the synthesis of fluorinated piperidines.
Issue 1: Significant formation of defluorinated piperidine by-products.
-
Symptom: GC/MS or NMR analysis of the crude reaction mixture shows a significant amount of the non-fluorinated piperidine analogue alongside the desired product.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate Catalyst | Switch to a palladium-based catalyst, preferably 20 wt% Pd(OH)₂/C.[3] Avoid highly active rhodium catalysts unless conditions are carefully optimized.[2] |
| Neutral or Basic Reaction Conditions | Add a strong Brønsted acid, such as aqueous HCl, to the reaction mixture. The combination of Pd(OH)₂/C with HCl in methanol has proven effective.[3] |
| High Reaction Temperature | Lower the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote C-F bond cleavage.[6] |
| Prolonged Reaction Time | Monitor the reaction progress closely and stop the reaction as soon as the starting material is consumed to avoid over-reduction. |
Issue 2: Low or no conversion of the starting fluoropyridine.
-
Symptom: The reaction is sluggish, and a significant amount of the starting fluoropyridine remains even after an extended reaction time.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Catalyst Activity | Increase the catalyst loading. For challenging substrates, a higher catalyst loading may be necessary. |
| Low Hydrogen Pressure | Increase the hydrogen pressure. This can enhance the rate of hydrogenation.[6] |
| Absence of Acid | The absence of a strong Brønsted acid can lead to diminished conversion. Ensure the presence of an acid like HCl in the reaction medium.[3] |
| Catalyst Poisoning | Ensure the purity of the starting materials and solvents, as impurities can poison the catalyst. |
Experimental Protocols
Protocol 1: Selective Hydrogenation of Fluoropyridines using Pd(OH)₂/C with HCl
This protocol is adapted from a robust method for the cis-selective hydrogenation of fluoropyridines.[2][3]
Materials:
-
Fluoropyridine substrate
-
Palladium hydroxide on carbon (Pd(OH)₂/C, 20 wt%)
-
Methanol (MeOH)
-
Aqueous Hydrochloric Acid (HCl)
-
Hydrogen gas (H₂)
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard hydrogenation reactor
Procedure:
-
In a suitable hydrogenation vessel, dissolve the fluoropyridine substrate in methanol.
-
Add the Pd(OH)₂/C catalyst to the solution.
-
Add the aqueous HCl solution. The molar ratio of substrate to acid may need to be optimized.
-
Seal the reactor and purge with an inert gas, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 bar).
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C) for the required time (monitor by GC/MS or TLC).
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Purge the reactor with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
The filtrate can then be worked up as required, which may include basification and extraction to isolate the free piperidine base. For volatile products, in situ protection (e.g., with Cbz-Cl) prior to workup is recommended.[2]
Visualizations
Caption: Reaction pathways in fluoropyridine hydrogenation.
Caption: Troubleshooting flowchart for piperidine synthesis.
References
- 1. Hydrodefluorination - Wikipedia [en.wikipedia.org]
- 2. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nickel-catalysed sequential hydrodefluorination of pyridines: mechanistic insights led to the discovery of bench-stable precatalysts - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. scientificupdate.com [scientificupdate.com]
Technical Support Center: Purification of Diastereomers of tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of diastereomers of tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of this compound diastereomers challenging?
A1: The diastereomers of this compound, like many diastereomeric pairs, possess very similar physicochemical properties. This similarity can lead to co-elution during standard chromatographic purification. The presence of the fluorine atom and the Boc-protecting group can influence the polarity and conformational rigidity of the molecule, adding complexity to the separation.
Q2: What are the recommended primary chromatographic techniques for separating these diastereomers?
A2: The most effective techniques for separating diastereomers of this nature are typically High-Performance Liquid Chromatography (HPLC) and Flash Column Chromatography. Normal-phase chromatography using a silica gel stationary phase is often a successful starting point. Chiral chromatography can also be employed, as chiral stationary phases can exhibit high selectivity for diastereomers.
Q3: Is a chiral stationary phase (CSP) necessary for this separation?
A3: Not necessarily. Since diastereomers have different physical properties, they can often be separated on standard achiral stationary phases like silica gel. However, if conventional methods fail to provide adequate resolution, a chiral column may offer the required selectivity.
Q4: How does the fluorine atom affect the chromatographic separation?
A4: The fluorine atom can influence the separation in several ways. It increases the molecule's polarity, which can affect its interaction with the stationary phase. The strong electronegativity of fluorine can also alter the conformational preferences of the piperidine ring, which may enhance the differences between diastereomers, thereby aiding separation.
Q5: Can I use reversed-phase HPLC for this separation?
A5: While normal-phase chromatography is often the first choice for separating Boc-protected amines, reversed-phase HPLC can also be effective. Optimization of the mobile phase, including the use of additives and considering the pH, would be critical for achieving separation on a C18 or other reversed-phase column.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound diastereomers.
Issue 1: Poor or No Separation of Diastereomers
Symptoms:
-
A single broad peak is observed in the chromatogram.
-
Two peaks are present but with very poor resolution (Rs < 1.0).
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Mobile Phase | Optimize the solvent system. Start with a low-polarity mobile phase (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity. Test different solvent combinations (e.g., Dichloromethane/Methanol, Toluene/Ethyl Acetate). Use Thin Layer Chromatography (TLC) to rapidly screen for a solvent system that shows two distinct spots. |
| Inappropriate Stationary Phase | Consider alternative stationary phases. If silica gel is ineffective, alumina may offer different selectivity. For HPLC, consider different column chemistries, such as cyano or phenyl phases. Chiral stationary phases (e.g., polysaccharide-based) are also a powerful option. |
| Insufficient Column Efficiency | Increase column length or use a finer particle size. A longer column provides more theoretical plates, enhancing separation. A stationary phase with a smaller particle size increases surface area and can improve resolution, though it may increase backpressure. |
| Inappropriate Flow Rate | Adjust the flow rate. A slower flow rate increases the interaction time between the diastereomers and the stationary phase, which can improve separation. |
Issue 2: Peak Tailing
Symptoms:
-
The backside of the chromatographic peak is asymmetrical and elongated.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Strong Interaction with Stationary Phase | Add a modifier to the mobile phase. For basic compounds like piperidines, adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia to the mobile phase can mitigate interactions with acidic silanol groups on the silica surface, leading to more symmetrical peaks. |
| Column Overload | Reduce the sample load. Injecting too much sample can lead to peak distortion.[1] Decrease the concentration of the sample or the injection volume.[1] |
| Column Degradation | Use a guard column or replace the column. Contamination or degradation of the stationary phase can cause peak tailing.[1] A guard column can protect the analytical column.[1] If the column is old or has been exposed to harsh conditions, it may need to be replaced.[1] |
Issue 3: Peak Splitting or Shoulder Peaks
Symptoms:
-
A single peak appears as two or has a noticeable shoulder.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Co-elution of Diastereomers | If you suspect the split peak is due to the two diastereomers eluting very closely, this is a separation issue. Optimize the chromatographic conditions as described in "Issue 1: Poor or No Separation of Diastereomers." |
| Column Void or Channeling | A void at the head of the column or improper packing can cause the sample to travel through different paths, resulting in a split peak. Repack or replace the column. |
| Injection Solvent Incompatibility | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Dissolve the sample in the mobile phase or a weaker solvent. |
| Blocked Column Frit | A partially blocked frit at the column inlet can lead to an uneven flow of the mobile phase and sample. Reverse-flush the column or replace the frit. |
Experimental Protocols
The following are representative protocols for the purification of this compound diastereomers. These should be considered as starting points and may require optimization.
Protocol 1: Preparative Flash Column Chromatography
This protocol is suitable for purifying larger quantities of the diastereomeric mixture.
Methodology:
-
Column: Silica gel (40-63 µm particle size). The column size will depend on the amount of sample to be purified.
-
Sample Preparation: Dissolve the crude diastereomeric mixture in a minimal amount of dichloromethane or the mobile phase.
-
Mobile Phase (Starting Point): Hexane/Ethyl Acetate (e.g., 70:30 v/v). The optimal ratio should be determined by TLC analysis first.
-
Elution:
-
Load the sample onto the column.
-
Begin elution with the starting mobile phase.
-
A shallow gradient elution, where the polarity is slowly increased (e.g., by gradually increasing the percentage of ethyl acetate), can be beneficial for resolving closely eluting diastereomers.
-
-
Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify the fractions containing the pure diastereomers.
-
Post-Purification: Combine the pure fractions of each diastereomer and evaporate the solvent under reduced pressure.
Typical Flash Chromatography Parameters:
| Parameter | Value |
| Stationary Phase | Silica Gel (40-63 µm) |
| Mobile Phase | Hexane:Ethyl Acetate (Gradient) |
| Flow Rate | 20-50 mL/min (for a medium-sized column) |
| Detection | UV (if applicable) or TLC analysis of fractions |
Protocol 2: High-Performance Liquid Chromatography (HPLC)
This protocol is suitable for analytical separation or small-scale purification.
Methodology:
-
Column: A normal-phase silica column (e.g., 250 x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: An isocratic mobile phase of Hexane/Isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine (to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C) for better reproducibility.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm, as the carbamate group has some UV absorbance) or an Evaporative Light Scattering Detector (ELSD).
-
Injection Volume: 5-20 µL, depending on the sample concentration.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.
Typical HPLC Parameters for Diastereomer Separation:
| Parameter | Normal Phase HPLC | Chiral HPLC (Alternative) |
| Column | Silica, 250 x 4.6 mm, 5 µm | Chiralpak® IA or similar, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Hexane:Isopropanol (90:10) + 0.1% DEA | Hexane:Ethanol (80:20) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Temperature | 25 °C | 30 °C |
| Detection | UV at 210 nm or ELSD | UV at 210 nm or ELSD |
Visualizations
Caption: Workflow for the purification of diastereomers.
Caption: Troubleshooting flowchart for poor separation.
References
Technical Support Center: Optimizing Boc Deprotection of tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the optimization of the Boc deprotection of tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the acidic Boc deprotection of this compound?
The deprotection of a Boc-protected amine is typically achieved under acidic conditions. The reaction is initiated by the protonation of the carbamate oxygen by an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This is followed by the fragmentation of the intermediate to produce a stable tert-butyl cation, carbon dioxide, and the free amine.[1]
Q2: How does the fluorine substituent on the piperidine ring affect the Boc deprotection reaction?
The fluorine atom is highly electronegative and exerts an electron-withdrawing effect. This can reduce the basicity of the nearby carbamate nitrogen, potentially making the initial protonation step of the deprotection mechanism more difficult. Consequently, stronger acidic conditions or longer reaction times may be required for complete deprotection compared to non-fluorinated analogues.
Q3: What are the standard reaction conditions for Boc deprotection of this substrate?
Standard conditions typically involve treating the Boc-protected substrate with a strong acid in an organic solvent. Common reagents include a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) or a solution of hydrogen chloride (HCl) in an organic solvent like dioxane or ethyl acetate.[1] The reaction is usually conducted at room temperature.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Incomplete Deprotection | Insufficient Acid Strength or Concentration: The electron-withdrawing fluorine atom may necessitate harsher conditions. | - Increase the concentration of TFA in DCM (e.g., from 20% to 50%).- Switch to a stronger acid system, such as 4M HCl in dioxane. |
| Inadequate Reaction Time: The reaction may be slower due to the electronic effect of fluorine. | - Monitor the reaction progress closely using TLC or LC-MS.- Extend the reaction time as needed. | |
| Formation of Side Products | t-Butylation: The electrophilic tert-butyl cation generated during the reaction can alkylate the newly formed amine or other nucleophilic sites. | - Add a scavenger, such as triisopropylsilane (TIS) or anisole, to the reaction mixture to trap the tert-butyl cation. |
| Trifluoroacetylation: When using TFA, the deprotected amine can sometimes be acylated by a trifluoroacetyl group. | - Use HCl in dioxane instead of TFA.- If TFA must be used, consider a workup procedure that can hydrolyze the trifluoroacetamide. | |
| HF Elimination (Hypothetical): The presence of a vicinal fluorine and amine could potentially lead to the elimination of hydrogen fluoride under strong acidic conditions, forming an enamine or other unsaturated species. | - Use milder acidic conditions if possible.- Carefully monitor the reaction for the formation of unexpected byproducts and characterize them to confirm their structure. | |
| Difficult Product Isolation | Formation of a Stable Salt: The product is an amine and will form a salt with the acid used for deprotection (e.g., trifluoroacetate or hydrochloride). This salt may be difficult to handle or purify. | - After completion of the reaction, neutralize the excess acid with a base (e.g., saturated aqueous NaHCO₃ or a dilute NaOH solution) to obtain the free amine.- If the hydrochloride salt is desired, it can often be precipitated from the reaction mixture by the addition of a non-polar solvent like diethyl ether. |
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a standard method for Boc deprotection.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the Boc-protected amine (1.0 equiv.) in anhydrous DCM (approximately 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (5-10 equiv.) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.
-
Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.
-
Extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the solution and concentrate under reduced pressure to yield the deprotected amine.
Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane
This protocol is a common alternative to TFA and can be advantageous if the trifluoroacetate salt of the product is problematic.
Materials:
-
This compound
-
4M HCl in 1,4-dioxane solution
-
Dichloromethane (DCM) or Methanol (optional, as a co-solvent)
-
Diethyl ether
Procedure:
-
Dissolve the Boc-protected amine (1.0 equiv.) in a minimal amount of a suitable solvent like DCM or methanol in a round-bottom flask with a magnetic stir bar.
-
Add the 4M HCl in dioxane solution (3-5 equiv.) to the stirred solution at room temperature.
-
Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. Often, the hydrochloride salt of the deprotected amine will precipitate out of the solution.
-
Upon completion, the solvent can be removed under reduced pressure.
-
Alternatively, the product can be precipitated by adding diethyl ether and collected by filtration. The resulting solid is the hydrochloride salt of the amine.
Visualizations
Caption: Experimental workflow for the Boc deprotection of this compound.
Caption: Troubleshooting decision tree for optimizing the Boc deprotection.
References
Technical Support Center: Stability of tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate
This technical support guide is designed for researchers, scientists, and drug development professionals to address common issues related to the stability of tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of the Boc protecting group on this compound under acidic conditions?
A1: The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group known for its lability under acidic conditions.[1] The stability of the Boc group on your specific compound, this compound, is expected to be comparable to other Boc-protected secondary amines. However, the presence of an electron-withdrawing fluorine atom on the piperidine ring may influence the rate of acid-catalyzed cleavage. While strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will readily cleave the Boc group, the precise kinetics may vary.[2] It is crucial to perform preliminary small-scale experiments to determine the optimal deprotection time and conditions for your specific substrate.
Q2: How does the fluorine atom on the piperidine ring affect the stability of the Boc group?
A2: The fluorine atom is highly electronegative and exerts an electron-withdrawing inductive effect. This can influence the basicity of the carbamate oxygen, which is the site of initial protonation in the acid-catalyzed deprotection mechanism. A reduction in basicity could potentially slow down the deprotection reaction compared to its non-fluorinated analog under identical conditions. Conversely, for deprotection mechanisms that are sensitive to electronic destabilization of the carbamate, the presence of an electron-withdrawing group can accelerate the reaction.[2] Therefore, the exact effect should be determined empirically.
Q3: What are the most common acidic reagents and conditions for Boc deprotection?
A3: The most common reagents for Boc deprotection are trifluoroacetic acid (TFA) and hydrochloric acid (HCl) in an organic solvent.[1]
-
TFA in Dichloromethane (DCM): A solution of 20-50% TFA in DCM is widely used and typically results in rapid deprotection at room temperature, often within 30 minutes to 2 hours.[3][4]
-
HCl in Dioxane or other organic solvents: A 4M solution of HCl in dioxane is another common and effective reagent.[3] Reactions are typically run at room temperature for 1 to 16 hours.[3]
Q4: What are the potential side reactions during the acidic deprotection of this compound?
A4: The primary side reaction in Boc deprotection is the formation of a reactive tert-butyl cation.[1] This cation can lead to:
-
Alkylation: The tert-butyl cation can alkylate any nucleophilic species present in the reaction mixture. While your specific substrate is not as electron-rich as indole-containing amino acids, care should be taken if other nucleophilic functional groups are present.[5]
-
Formation of Isobutylene: The tert-butyl cation can also deprotonate to form isobutylene gas.[1] It is important to ensure the reaction is not performed in a closed system to allow for the safe release of this gas.[1]
Q5: How can I monitor the progress of the deprotection reaction?
A5: The progress of the reaction can be monitored by several analytical techniques:
-
Thin-Layer Chromatography (TLC): This is a quick and straightforward method to visualize the disappearance of the starting material and the appearance of the more polar deprotected product.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly effective technique for monitoring the reaction by observing the decrease in the mass signal of the starting material and the increase in the mass signal of the deprotected product.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic tert-butyl signal (a singlet around 1.4-1.5 ppm) of the Boc group.[6]
Troubleshooting Guides
| Problem | Possible Cause | Solution |
| Incomplete Deprotection | Insufficient acid strength or concentration. | Increase the concentration of the acid or use a stronger acid (e.g., switch from 20% TFA to 50% TFA). |
| Insufficient reaction time. | Extend the reaction time and continue to monitor by TLC or LC-MS until the starting material is consumed. | |
| Low reaction temperature. | Allow the reaction to warm to room temperature if it is being run at 0°C. Gentle heating can be attempted, but monitor for side product formation. | |
| Poor solubility of the starting material. | Try a different solvent system in which the starting material is more soluble. | |
| Formation of Side Products | Presence of nucleophiles in the reaction mixture. | If other nucleophilic groups are present in the molecule, consider adding a scavenger like triethylsilane (TES) or thioanisole to trap the tert-butyl cation. |
| Reaction conditions are too harsh. | Reduce the acid concentration or lower the reaction temperature. | |
| Difficulty in Isolating the Product | The deprotected amine is forming a salt that is difficult to handle. | If using TFA, the resulting trifluoroacetate salt may be an oil. Consider switching to HCl in dioxane, which often yields a crystalline hydrochloride salt that can be isolated by filtration. |
| Product is water-soluble. | If the product salt is soluble in water, avoid aqueous workups. The product can often be precipitated from the reaction mixture by the addition of a less polar solvent like diethyl ether. |
Experimental Protocols
Protocol 1: General Procedure for Acidic Deprotection using TFA in DCM
-
Preparation: Dissolve this compound (1.0 equiv.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.
-
Acid Addition: Cool the solution to 0°C in an ice bath. Slowly add trifluoroacetic acid (TFA) (5-10 equiv., typically a 20-50% v/v solution in DCM).
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 30 minutes. The reaction is typically complete within 1-4 hours.
-
Work-up: Upon completion, remove the DCM and excess TFA under reduced pressure. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (2-3 times). The resulting TFA salt of (3S,4S)-4-fluoropiperidin-3-amine can often be used in the next step without further purification.
Protocol 2: General Procedure for Acidic Deprotection using HCl in Dioxane
-
Preparation: To a round-bottom flask containing this compound (1.0 equiv.), add a 4M solution of HCl in 1,4-dioxane (5-10 equiv.).
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from 1 to 16 hours.[3]
-
Work-up: Upon completion, the hydrochloride salt of the product may precipitate. The solid can be collected by filtration and washed with cold diethyl ether. Alternatively, the solvent can be removed under reduced pressure to yield the hydrochloride salt.
Protocol 3: Quantitative Monitoring of Deprotection by LC-MS
-
Method Development: Develop an HPLC method that provides baseline separation of the starting material (this compound) and the deprotected product ((3S,4S)-4-fluoropiperidin-3-amine). A reverse-phase C18 column with a water/acetonitrile gradient containing 0.1% formic acid is a good starting point.
-
Reaction Sampling: At various time points during the deprotection reaction, withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it in a large volume of a neutral or slightly basic solution (e.g., 1 mL of 50:50 acetonitrile:water with a small amount of ammonium bicarbonate) to prevent further reaction.
-
Analysis: Inject the quenched and diluted sample into the LC-MS system.
-
Data Processing: Determine the relative peak areas of the starting material and the product at each time point to calculate the percentage conversion and monitor the reaction kinetics.
Data Presentation
Table 1: Typical Conditions for Acid-Catalyzed Boc Deprotection
| Reagent | Solvent | Temperature (°C) | Typical Reaction Time | Notes |
| 20-50% TFA | Dichloromethane (DCM) | 0 to Room Temp | 30 min - 2 h | Fast and efficient. TFA is volatile and corrosive.[3][4] |
| 4M HCl | 1,4-Dioxane | Room Temp | 1 - 16 h | Often yields a crystalline hydrochloride salt. Dioxane is a suspected carcinogen.[3] |
| HCl (gas) | Ethyl Acetate / Methanol | 0 to Room Temp | 1 - 4 h | Can be a good alternative to dioxane. |
Note: The optimal conditions for this compound should be determined experimentally.
Visualizations
Caption: Experimental workflow for assessing the stability of a Boc-protected amine.
Caption: General mechanism of acid-catalyzed Boc deprotection.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Boc Deprotection - TFA [commonorganicchemistry.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Stability of tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate
This technical support guide is intended for researchers, scientists, and drug development professionals to provide insights into the stability of tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate under basic conditions.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be stable under basic conditions?
A1: Yes, in general, the tert-butoxycarbonyl (Boc) protecting group is known for its stability under a wide range of basic and nucleophilic conditions.[1][2][3] Deprotection of a Boc group typically requires acidic conditions.[1] While cleavage of Boc groups under basic conditions has been reported, it usually necessitates harsh conditions such as strong bases and elevated temperatures, or the presence of activating groups on the amine.[4] For an unactivated secondary amine like the one in this compound, significant degradation under standard basic conditions (e.g., during a reaction work-up with aqueous bicarbonate) is not expected.
Q2: What are the potential degradation pathways for this compound under basic conditions?
A2: While generally stable, prolonged exposure to strong basic conditions could potentially lead to the hydrolysis of the carbamate linkage. This would result in the formation of the deprotected 4-fluoropiperidin-3-amine, tert-butanol, and carbon dioxide. The presence of the fluorine atom is unlikely to significantly alter the stability of the carbamate group towards basic hydrolysis, as its primary electronic effects are more localized. The carbon-fluorine bond itself is very strong and not susceptible to cleavage under these conditions.[5]
Q3: Can the fluorine atom on the piperidine ring influence the stability of the Boc group?
A3: The electron-withdrawing nature of the fluorine atom could have a minor inductive effect on the molecule. However, it is not directly attached to the nitrogen or carbonyl group of the carbamate, so its influence on the carbamate's stability under basic conditions is expected to be minimal. The primary factor governing the stability of the Boc group is the nature of the carbamate linkage itself.
Q4: I am observing unexpected side products in my reaction involving a basic step. Could it be the degradation of this compound?
A4: While direct cleavage of the Boc group is unlikely under mild basic conditions, it is important to consider other possibilities. The troubleshooting guide below addresses potential issues. If you suspect degradation, it is recommended to perform a stability study under your specific reaction conditions as outlined in the experimental protocol section.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Appearance of a new, more polar spot on TLC after basic work-up | This could indicate the formation of the free amine due to partial deprotection of the Boc group. | - Minimize the exposure time to the basic solution. - Use a milder base (e.g., saturated NaHCO₃ instead of NaOH). - Perform the basic wash at a lower temperature (0 °C). - Confirm the identity of the new spot by LC-MS. |
| Low yield of the desired product after a reaction step involving a strong base | While the Boc group is generally stable, very strong bases (e.g., LDA, n-BuLi) at elevated temperatures could potentially lead to some degradation. | - If possible, use a milder base for your transformation. - Lower the reaction temperature. - Reduce the reaction time. - Perform a control experiment by subjecting the starting material to the reaction conditions without the other reagents to assess its stability. |
| Inconsistent reaction outcomes | The stability of the compound might be sensitive to the exact pH, temperature, and duration of the basic treatment. | - Standardize your work-up procedure to ensure reproducibility. - Consider using a buffered basic solution to maintain a consistent pH. - Monitor the reaction or work-up process by TLC or LC-MS to check for the integrity of the starting material. |
Experimental Protocols
Protocol for Assessing the Stability of this compound under Basic Conditions
This protocol provides a general method to quantify the stability of the target compound under specific basic conditions using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
The basic solution of interest (e.g., 1M NaOH, saturated NaHCO₃)
-
An appropriate organic solvent (e.g., acetonitrile, THF)
-
Quenching solution (e.g., 1M HCl)
-
Reverse-phase HPLC system with a C18 column
-
Mobile phase (e.g., acetonitrile/water with 0.1% TFA)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., 1 mg/mL in acetonitrile).
-
Reaction Setup: In a vial, mix the stock solution with the basic solution to be tested at the desired temperature. For example, add 500 µL of the stock solution to 500 µL of 1M NaOH.
-
Time-Point Sampling: At regular intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to a vial containing an excess of the quenching solution (e.g., 450 µL of a 50:50 acetonitrile/water mixture with 0.1% TFA). This will neutralize the base and stop any further degradation.
-
HPLC Analysis: Analyze the quenched samples by RP-HPLC. Monitor the disappearance of the starting material peak and the appearance of any degradation product peaks.
-
Data Analysis: Quantify the peak area of the starting material at each time point to determine the percentage of the compound remaining. Plot the percentage of intact compound versus time to assess its stability under the tested conditions.
Visualizations
Caption: Workflow for assessing the stability of the compound under basic conditions.
Caption: Potential basic hydrolysis pathway of the N-Boc protecting group.
References
Technical Support Center: Synthesis of tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The synthesis typically involves a multi-step process starting from a substituted pyridine precursor. A common route includes the diastereoselective reduction of a 3-amino-4-fluoropyridine derivative to establish the cis-stereochemistry of the piperidine ring, followed by the protection of the 3-amino group with a tert-butoxycarbonyl (Boc) group.
Q2: What are the most common side reactions observed during the synthesis?
The most prevalent side reactions include:
-
Hydrodefluorination: Loss of the fluorine atom during the reduction of the pyridine ring, leading to the formation of a non-fluorinated piperidine byproduct.[1][2]
-
Formation of Diastereomers: Incomplete control of stereochemistry during the reduction step can lead to the formation of the trans-isomer.
-
Over-reaction during Boc Protection: Formation of the N,N-di-Boc protected product, especially under harsh basic conditions or with a large excess of di-tert-butyl dicarbonate (Boc₂O).[3]
-
Incomplete Reaction: Due to the steric hindrance of the amine or low nucleophilicity, the Boc protection may not go to completion.
Q3: How can I minimize the hydrodefluorination side reaction?
Minimizing hydrodefluorination can be achieved by:
-
Catalyst Selection: Using a catalyst system that is less prone to promoting C-F bond cleavage. Palladium on carbon (Pd/C) is commonly used, but the choice of support and catalyst loading can be critical.
-
Reaction Conditions: Optimizing reaction parameters such as hydrogen pressure, temperature, and reaction time. Milder conditions are generally preferred.
-
Acidic Additives: The presence of an acid can sometimes suppress hydrodefluorination by protonating the pyridine nitrogen, which can influence the hydrogenation pathway.
Q4: What conditions are optimal for the Boc protection of (3S,4S)-4-fluoropiperidin-3-amine?
Optimal conditions for Boc protection generally involve reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in an inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[2] The use of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is recommended to neutralize the acid formed during the reaction. Running the reaction at room temperature or slightly below can help to minimize side reactions.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low yield of the desired fluorinated piperidine | Significant hydrodefluorination during the reduction step. | 1. Screen different hydrogenation catalysts (e.g., different Pd/C loadings, PtO₂).2. Lower the reaction temperature and hydrogen pressure.3. Add a stoichiometric amount of a non-coordinating acid (e.g., HCl in dioxane). |
| Incomplete reduction of the pyridine ring. | 1. Increase hydrogen pressure and/or reaction time.2. Ensure the catalyst is active and not poisoned. | |
| Loss of product during workup and purification. | 1. The free amine can be volatile; consider performing the Boc protection on the crude amine mixture before purification.2. Use careful extraction and chromatography techniques. | |
| Presence of the trans-diastereomer | Poor diastereoselectivity during the reduction. | 1. Optimize the catalyst and solvent system for the hydrogenation.2. Consider a different synthetic route that offers better stereocontrol, such as an enantioselective fluorination of a piperidinone precursor.[4] |
| Formation of N,N-di-Boc byproduct | Excess Boc₂O or prolonged reaction time at elevated temperatures. | 1. Use a stoichiometric amount of Boc₂O (typically 1.05-1.1 equivalents).2. Monitor the reaction closely by TLC or LC-MS and quench it upon completion.3. Perform the reaction at room temperature or 0 °C. |
| Use of a highly activating base like DMAP in large quantities. | 1. Use a non-nucleophilic base like TEA or DIPEA.2. If DMAP is necessary for a sluggish reaction, use it in catalytic amounts. | |
| Incomplete Boc protection | The 3-amino-4-fluoropiperidine is sterically hindered. | 1. Increase the reaction time.2. Gently warm the reaction mixture (e.g., to 40 °C).3. Use a slight excess of Boc₂O (up to 1.5 equivalents). |
| Poor solubility of the starting amine. | 1. Try a different solvent system (e.g., a mixture of THF and water).2. Ensure the starting material is fully dissolved before adding the Boc₂O. |
Quantitative Data Summary
The following table summarizes typical yields and byproduct levels based on analogous reactions reported in the literature. Actual results may vary depending on the specific experimental conditions.
| Reaction Step | Product | Typical Yield (%) | Key Side Product(s) | Typical Side Product Level (%) |
| Diastereoselective Reduction | (3S,4S)-4-fluoropiperidin-3-amine | 60 - 85 | 3-aminopiperidine (hydrodefluorination) | 5 - 20 |
| trans-(3R,4S)-4-fluoropiperidin-3-amine | 5 - 15 | |||
| Boc Protection | This compound | 85 - 95 | N,N-di-Boc protected amine | < 5 |
Experimental Protocols
Key Experiment: Diastereoselective Synthesis of (3S,4S)-4-fluoropiperidin-3-amine
This protocol is a representative procedure based on the reduction of fluoropyridine derivatives.
-
Reaction Setup: To a solution of a suitable 3-amino-4-fluoropyridinium salt (1.0 eq) in methanol (0.1 M) in a high-pressure reactor, add 10 mol% of Pd/C (10 wt. %).
-
Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to 50 psi.
-
Reaction: Stir the mixture vigorously at room temperature for 24 hours.
-
Work-up: Carefully vent the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be used in the next step without further purification.
Key Experiment: Boc Protection of (3S,4S)-4-fluoropiperidin-3-amine
This protocol outlines a standard procedure for the Boc protection of the synthesized amine.
-
Reaction Setup: Dissolve the crude (3S,4S)-4-fluoropiperidin-3-amine (1.0 eq) in dichloromethane (DCM, 0.2 M). Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: To the cooled solution, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis.
Caption: Main reaction and side reaction pathways.
References
- 1. Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture | Semantic Scholar [semanticscholar.org]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. tert-butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]carbamate | C10H19FN2O2 | CID 91825982 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate
This technical support guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions (FAQs) for the scale-up synthesis of tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate (CAS 1052713-48-0).
Frequently Asked Questions (FAQs)
Q1: What is the most common strategy for synthesizing (3S,4S)-4-fluoropiperidin-3-amine derivatives on a larger scale?
A1: A prevalent strategy involves the stereoselective hydrogenation of a suitably substituted fluoropyridine precursor.[1] This approach is often favored due to the availability of various fluoropyridines.[2] The hydrogenation is typically performed using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide on carbon (Pd(OH)₂/C), often in the presence of an acid to activate the pyridine ring.[2] Subsequent protection of the resulting amine with a tert-butoxycarbonyl (Boc) group yields the final product.
Q2: What are the critical challenges encountered during the scale-up of this synthesis?
A2: The primary challenges include:
-
Controlling Stereochemistry: Achieving the desired cis-(3S,4S) configuration is crucial and highly dependent on the catalyst, solvent, and reaction conditions.
-
Hydrodefluorination: A common side reaction during the hydrogenation of fluoropyridines is the cleavage of the C-F bond, leading to non-fluorinated impurities.[1][2]
-
Purification: The polarity of the intermediate amines and the final product can make purification difficult. Unprotected fluorinated piperidines can be volatile, making in situ protection a viable strategy.[1] On a large scale, crystallization is preferred over chromatography.
-
Safety: Hydrogenations are conducted under pressure and require specialized equipment. Reagents used for Boc protection can also be hazardous.
Q3: How can I minimize the formation of the hydrodefluorination byproduct during hydrogenation?
A3: Minimizing hydrodefluorination is critical for yield and purity. Consider the following:
-
Catalyst Choice: Palladium hydroxide on carbon (Pearlman's catalyst) is often less prone to causing hydrodefluorination than standard Pd/C.
-
Acidic Conditions: The presence of an acid, such as HCl, can protonate the pyridine ring, facilitating reduction while potentially suppressing C-F bond cleavage.[2]
-
Process Control: Carefully control the hydrogen pressure, temperature, and reaction time. Harsher conditions (higher pressure/temperature) typically increase the rate of hydrodefluorination.
-
Solvent: The choice of solvent (e.g., methanol, ethanol, water) can influence catalyst activity and selectivity.
Q4: The Boc-protection step is giving low yields. What can I do to improve it?
A4: Incomplete Boc-protection is often due to issues with reagents, pH, or reaction conditions.
-
Reagent Quality: Ensure the di-tert-butyl dicarbonate (Boc₂O) is of high quality and has not degraded.
-
Base and pH: A suitable base (e.g., triethylamine, NaOH) is required to neutralize the acid formed and to deprotonate the amine, making it nucleophilic. Maintain the optimal pH throughout the addition of Boc₂O.
-
Solvent System: A biphasic system (e.g., THF/water, dioxane/water) or an appropriate organic solvent (e.g., DCM, acetonitrile) can facilitate the reaction.
-
Temperature: The reaction is typically run at room temperature or slightly below. Ensure adequate mixing, especially on a larger scale.
Q5: What is the best way to purify the final product on a multi-gram scale?
A5: While column chromatography is common in discovery chemistry, it is often impractical for scale-up.[3] The preferred method is crystallization. Experiment with various solvent/anti-solvent systems (e.g., ethyl acetate/hexanes, isopropyl alcohol/water, toluene/heptane) to find conditions that provide high purity and yield. If the product is an oil, conversion to a crystalline salt (e.g., hydrochloride) might be a viable alternative.
Troubleshooting Guide
The following table outlines common issues, their potential causes, and suggested solutions during the synthesis.
| Symptom / Observation | Potential Cause(s) | Suggested Solutions & Corrective Actions |
| Low or No Conversion during Hydrogenation | 1. Catalyst poisoning or inactivity.2. Insufficient hydrogen pressure or temperature.3. Poor quality starting material. | 1. Use fresh, high-quality catalyst. Ensure starting material is free of catalyst poisons (e.g., sulfur compounds).2. Gradually increase H₂ pressure and/or temperature, monitoring for side product formation.3. Verify the purity of the fluoropyridine precursor. |
| Poor Diastereoselectivity (Incorrect cis/trans ratio) | 1. Sub-optimal catalyst or solvent system.2. Reaction temperature is too high.3. Incorrect choice of protecting group on the precursor. | 1. Screen different heterogeneous catalysts (e.g., Pd/C, PtO₂, Rh/C).[1]2. Perform the hydrogenation at lower temperatures for extended periods.3. The stereochemical outcome can be influenced by existing functional groups. |
| Significant Hydrodefluorination Impurity (>5%) | 1. Hydrogenation conditions are too harsh.2. Inappropriate catalyst selection. | 1. Reduce hydrogen pressure and temperature. Monitor the reaction closely and stop it upon consumption of the starting material.2. Switch to a less active catalyst, such as Pd(OH)₂/C.[2] |
| Final Product is an Oil / Fails to Crystallize | 1. Presence of impurities (e.g., solvent, diastereomers) depressing the melting point.2. The free base is intrinsically an oil at room temperature. | 1. Re-purify the material. An acid/base workup can remove certain impurities. Attempt purification via a silica plug.[3]2. Consider forming a crystalline salt (e.g., HCl, fumarate, tartrate) to facilitate handling and purification. |
| Incomplete Boc-Protection Reaction | 1. Insufficient base or Boc₂O.2. pH of the reaction mixture is too low.3. Steric hindrance around the amine. | 1. Use a slight excess (1.1-1.2 equivalents) of Boc₂O.2. Ensure adequate base is present to maintain a basic pH.3. Increase reaction time and/or temperature moderately. |
Experimental Protocols
A representative two-step protocol for the scale-up synthesis is provided below. Note: This is a generalized procedure and must be optimized for specific equipment and scale. All operations should be conducted by trained personnel in a suitable chemical laboratory with appropriate safety measures.
Step 1: Catalytic Hydrogenation of tert-butyl N-(4-fluoropyridin-3-yl)carbamate
-
Objective: To stereoselectively reduce the fluoropyridine ring to the corresponding fluoropiperidine.
-
Reagents:
-
tert-butyl N-(4-fluoropyridin-3-yl)carbamate: 1.0 eq
-
20% Palladium hydroxide on carbon (Pd(OH)₂/C, 50% wet): 5-10 mol%
-
Hydrochloric Acid (HCl) in Methanol (MeOH): 1.1 eq
-
Methanol (Solvent)
-
Hydrogen Gas (H₂)
-
-
Procedure:
-
To a suitable hydrogenation reactor, charge the tert-butyl N-(4-fluoropyridin-3-yl)carbamate and Methanol.
-
Carefully add the Pd(OH)₂/C catalyst under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add the solution of HCl in Methanol.
-
Seal the reactor, purge several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen (typically 50-100 psi) and heat to 40-50 °C.
-
Monitor the reaction progress by HPLC or TLC for the disappearance of the starting material.
-
Upon completion, cool the reactor to room temperature and carefully vent the hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with Methanol.
-
The resulting filtrate, containing the crude product as its hydrochloride salt, is carried forward to the next step.
-
Step 2: Boc-Protection of (3S,4S)-4-fluoropiperidin-3-amine
(This protocol assumes the starting material is the un-protected amine resulting from an alternate synthesis route. If following from Step 1, a base workup would be performed first to isolate the free amine before this step).
-
Objective: To protect the amine functionality with a tert-butoxycarbonyl group.
-
Reagents:
-
Crude (3S,4S)-4-fluoropiperidin-3-amine hydrochloride: 1.0 eq
-
Di-tert-butyl dicarbonate (Boc₂O): 1.1 eq
-
Sodium Hydroxide (NaOH) or Triethylamine (Et₃N): ~2.2 eq
-
Tetrahydrofuran (THF) and Water (Solvent System)
-
-
Procedure:
-
Dissolve the crude amine hydrochloride salt in a mixture of THF and water.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add the base (e.g., 2M NaOH solution) to adjust the pH to >10.
-
Add a solution of Boc₂O in THF dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, or until completion as monitored by HPLC/TLC.
-
Once complete, concentrate the mixture under reduced pressure to remove the THF.
-
Extract the aqueous residue with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude material by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Visualizations
Caption: Overall workflow for the synthesis of the target compound.
Caption: Troubleshooting logic for addressing low product yield.
References
troubleshooting low yield in fluorinated piperidine synthesis
Welcome to the technical support center for the synthesis of fluorinated piperidines. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during their experiments, with a focus on improving reaction yields.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a significant amount of non-fluorinated piperidine. What is causing this and how can I prevent it?
A1: The formation of non-fluorinated piperidines is a common side reaction known as hydrodefluorination. This occurs when the carbon-fluorine bond is cleaved and replaced with a carbon-hydrogen bond during the reduction of the fluoropyridine precursor.
Troubleshooting Strategies:
-
Catalyst Selection: The choice of catalyst is critical. While various catalysts can be used for hydrogenation, some are more prone to causing hydrodefluorination. Palladium-based catalysts, such as Palladium on Carbon (Pd/C) or Palladium Hydroxide on Carbon (Pd(OH)₂/C), are often effective.[1][2] Rhodium and Ruthenium catalysts have also been used, but may require more optimization to suppress C-F bond cleavage.[3]
-
Acidic Conditions: The addition of a strong Brønsted acid, like hydrochloric acid (HCl), can significantly suppress hydrodefluorination.[1][2] The acid protonates the pyridine and piperidine nitrogen, which is thought to reduce catalyst poisoning and alter the reaction pathway to favor hydrogenation over C-F bond cleavage. Omitting the acid can lead to a drastic increase in the defluorinated side product.[1][2]
-
Reaction Conditions: In some cases, an excess of a borane reagent, like pinacol borane (HBpin), during a dearomatization-hydrogenation (DAH) process can reduce the amount of the undesired hydrodefluorinated side-product.[4]
Q2: I'm observing low conversion of my starting fluoropyridine. What are the likely causes?
A2: Low conversion can stem from several factors, including catalyst deactivation, suboptimal reaction conditions, or issues with reagent purity.
Troubleshooting Strategies:
-
Catalyst Deactivation: The Lewis basic nitrogen of the pyridine and the resulting piperidine can poison the catalyst.[3][4]
-
Acid Addition: As mentioned above, the use of a strong acid can prevent catalyst poisoning.[1][2]
-
Dearomatization-Hydrogenation (DAH): A two-stage, one-pot approach involving initial dearomatization of the pyridine ring with a borane reagent can protect the nitrogen and prevent catalyst deactivation during the subsequent hydrogenation step.[3][4]
-
-
Reagent and Solvent Purity: The reactivity in some hydrogenation processes can be highly dependent on the purity of the reagents and solvents used.[1] Ensure all materials are of high quality and appropriately dried.
-
Reaction Temperature and Pressure: While some protocols are robust and insensitive to minor deviations in temperature and pressure, these parameters should be optimized for your specific substrate and catalyst system.[1]
Q3: I'm struggling with the purification and isolation of my fluorinated piperidine product, leading to low isolated yields. What can I do?
A3: Unprotected fluorinated piperidines are often volatile, which makes their isolation and purification challenging.[1][2][4]
Troubleshooting Strategies:
-
In Situ Protection: A highly effective strategy is to trap the fluorinated piperidine product in situ with a protecting group.[1][2] This is done by adding a protecting group reagent to the reaction mixture after the hydrogenation is complete. Common protecting groups include:
-
Benzyloxycarbonyl (Cbz)
-
9-Fluorenylmethyloxycarbonyl (Fmoc)
-
tert-Butoxycarbonyl (Boc)
-
Trifluoroacetamide (from trifluoroacetic anhydride)[3]
-
-
Chromatography an basischen Verbindungen: When purifying piperidine derivatives via flash chromatography, peak tailing is a common issue due to the interaction of the basic nitrogen with acidic silica gel.[5] To mitigate this, consider the following:
Troubleshooting Guides
Issue 1: Low Yield in Direct Fluorination of a Piperidine Ring
If you are attempting to directly fluorinate an existing piperidine ring, low yields can be due to a variety of factors.
| Possible Cause | Troubleshooting Solution |
| Inappropriate Fluorinating Reagent | The choice of fluorinating agent is crucial. They are broadly classified as nucleophilic (e.g., DAST, Deoxo-Fluor) or electrophilic (e.g., Selectfluor).[6] The optimal reagent will depend on your specific substrate. |
| Suboptimal Reaction Temperature | Some fluorination reactions require elevated temperatures to proceed, while for other sensitive substrates, lower temperatures may be necessary to prevent byproduct formation.[7] A temperature screen is recommended. |
| Solvent Incompatibility | The solvent can significantly impact the reaction outcome. Anhydrous, non-nucleophilic solvents like acetonitrile are often a good starting point.[7] Ensure the chosen solvent is compatible with your fluorinating agent. |
| Substrate Decomposition | Piperidine rings can be sensitive to strongly acidic or basic conditions, or strong electrophiles, leading to oxidation or polymerization.[7] Consider using milder, neutral fluorination methods for sensitive substrates. |
Issue 2: Poor Diastereoselectivity in the Synthesis
Achieving the desired stereochemistry is often a primary goal.
| Possible Cause | Troubleshooting Solution |
| Hydrogenation Conditions | The hydrogenation of substituted fluoropyridines often proceeds with cis-selectivity.[1][2] The choice of catalyst and reaction conditions can influence the diastereomeric ratio. |
| Protecting Group Influence | The protecting group on the piperidine nitrogen can influence the stereochemical outcome of subsequent reactions. |
| Cyclization Strategy | For syntheses involving cyclization to form the piperidine ring, the nature of the cyclization precursor and the reaction conditions will dictate the stereoselectivity. |
Experimental Protocols
General Protocol for Palladium-Catalyzed Hydrogenation of Fluoropyridines
This protocol is adapted from a method that has shown to be effective in minimizing hydrodefluorination.[1][2]
-
Reaction Setup: To a suitable reaction vessel, add the fluoropyridine substrate, methanol (MeOH) as the solvent, and the Palladium Hydroxide on Carbon (Pd(OH)₂/C, 20 wt%) catalyst.
-
Acid Addition: Add aqueous hydrochloric acid (HCl). The molar ratio of substrate to acid should be optimized.
-
Hydrogenation: Pressurize the vessel with hydrogen gas (H₂) to the desired pressure (e.g., 50 bar).
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
In Situ Protection (Recommended): To the filtrate, add a suitable base (e.g., triethylamine) followed by the desired protecting group reagent (e.g., benzyl chloroformate for Cbz protection).
-
Purification: After the protection step is complete, perform an appropriate aqueous work-up and purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low yield in fluorinated piperidine synthesis.
Caption: Experimental workflow for the synthesis of fluorinated piperidines.
References
- 1. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scientificupdate.com [scientificupdate.com]
- 4. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate
Welcome to the technical support center for the synthesis of tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing impurities and troubleshooting common issues encountered during the synthesis of this important fluorinated piperidine intermediate.
Troubleshooting Guide
This guide addresses common problems, their potential causes, and recommended solutions to streamline your experimental workflow.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Fluorinated Product | - Incomplete fluorination reaction. - Suboptimal reaction temperature or time. - Catalyst inhibition or deactivation. | - Monitor reaction progress closely using TLC or LC-MS. - Optimize temperature and reaction time based on small-scale trials. - Ensure anhydrous conditions and high-purity reagents. - Consider using a fluoride ion scavenger like Ti(OiPr)₄ if catalyst stalling is observed.[1] |
| Presence of Des-fluoro Impurity | - Hydrodefluorination side reaction.[1][2] - Presence of protic solvents or acidic conditions.[2] - Inappropriate catalyst choice for hydrogenation. | - Use a robust fluorinating agent and optimize reaction conditions to minimize side reactions. - Maintain a neutral or slightly basic pH during the reaction and work-up. - For hydrogenation routes, select a catalyst known to minimize hydrodefluorination, such as specific rhodium complexes.[2] |
| Diastereomeric Impurities | - Poor stereocontrol during fluorination or reduction steps. - Epimerization under non-optimal pH conditions. | - Employ a stereoselective synthetic route, such as asymmetric hydrogenation of a suitable precursor. - Utilize chiral catalysts or auxiliaries to control stereochemistry. - Carefully control the pH throughout the synthesis and purification process. |
| Incomplete Boc-Protection | - Insufficient amount of Boc anhydride. - Presence of moisture, which hydrolyzes Boc anhydride. - Steric hindrance around the amino group. | - Use a slight excess (1.1-1.2 equivalents) of Boc anhydride. - Ensure all reagents and solvents are anhydrous. - Increase reaction time or temperature if steric hindrance is a factor. |
| Difficult Purification | - Similar polarity of the desired product and impurities. - Presence of multiple byproducts. | - Optimize chromatographic conditions (e.g., column type, mobile phase composition) for better separation. - Consider derivatization of the product or impurities to alter their polarity before chromatography. - Recrystallization may be an effective purification method if a suitable solvent system is found. |
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity in the synthesis of this compound and how can it be minimized?
A1: The most frequently encountered impurity is the corresponding des-fluoro piperidine derivative, which arises from a hydrodefluorination side reaction.[1][2] This can be particularly problematic during catalytic hydrogenation steps. To minimize its formation, consider the following:
-
Catalyst Selection: Employ a catalyst system that is less prone to promoting hydrodefluorination. Rhodium-based catalysts have shown promise in this regard.[2]
-
Reaction Conditions: Maintain neutral or slightly basic conditions, as acidic environments can promote defluorination.[2]
-
Fluoride Ion Sequestration: In some cases, the build-up of fluoride ions can inhibit the catalyst and lead to the formation of the des-fluoro byproduct. The addition of a fluoride scavenger, such as titanium(IV) isopropoxide (Ti(OiPr)₄), can mitigate this issue.[1]
Q2: What analytical techniques are best suited for monitoring the reaction and assessing the purity of the final product?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive analysis:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or mass spectrometric (LC-MS) detection is ideal for monitoring the reaction progress, quantifying the desired product, and detecting both polar and non-polar impurities. A reverse-phase C18 column is a good starting point for method development.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be useful for identifying volatile impurities and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for confirming the structure of the final product and identifying and quantifying impurities, especially the des-fluoro analog. The presence and coupling patterns of the fluorine signal in ¹⁹F NMR can unequivocally confirm the fluorination.
Q3: Are there alternative synthetic strategies to direct fluorination of the piperidine ring that might reduce impurity formation?
A3: Yes, to circumvent the challenges of direct stereoselective fluorination, alternative routes can be employed. Two notable strategies are:
-
Asymmetric Hydrogenation: This approach involves the hydrogenation of a prochiral fluoroenamide precursor derived from the corresponding fluorinated pyridine. This method can offer excellent stereocontrol.[1]
-
Enzymatic Dynamic Asymmetric Transamination: This biocatalytic method utilizes a transaminase enzyme to convert a fluoroketone precursor into the desired chiral amino-fluoropiperidine. This can be a highly selective and environmentally friendly option.[2]
Q4: How can I troubleshoot an incomplete Boc-protection step?
A4: If you are experiencing incomplete protection of the 3-amino group with di-tert-butyl dicarbonate (Boc₂O), consider the following:
-
Reagent Stoichiometry: Ensure you are using a slight excess of Boc₂O (typically 1.1 to 1.2 equivalents).
-
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) with a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA). Ensure all reagents and solvents are anhydrous, as water will hydrolyze the Boc anhydride.
-
Reaction Time and Temperature: While the reaction is often fast at room temperature, sterically hindered amines may require longer reaction times or gentle heating. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
Experimental Protocols
While a specific, validated protocol for the synthesis of this compound is not publicly available, a general approach based on the synthesis of similar compounds is outlined below. Note: This is an illustrative protocol and requires optimization.
Illustrative Protocol: Asymmetric Hydrogenation of a Fluoroenamide Precursor
-
Synthesis of the Fluoroenamide Precursor:
-
Start with a commercially available 3-fluoro-4-aminopyridine.
-
Protect the amino group, for example, by benzoylation.
-
Activate the pyridine ring for partial reduction by forming a benzyl pyridinium salt.
-
Reduce the pyridinium salt with a reducing agent like sodium borohydride in methanol to yield the corresponding N-benzoyl-3-fluoro-1,2,5,6-tetrahydropyridine.[1]
-
-
Asymmetric Hydrogenation:
-
Dissolve the fluoroenamide precursor in a suitable solvent (e.g., degassed methanol or THF).
-
In a separate vessel, prepare the chiral catalyst by reacting a rhodium or ruthenium precursor (e.g., [Rh(COD)₂]BF₄) with a chiral phosphine ligand (e.g., a derivative of BINAP) under an inert atmosphere.
-
Transfer the catalyst solution to the reaction vessel containing the substrate.
-
Pressurize the reactor with hydrogen gas (typically 50-100 psi) and stir at a controlled temperature (e.g., room temperature to 50 °C) until the reaction is complete (monitored by HPLC).
-
Carefully vent the reactor, and remove the catalyst by filtration through a pad of celite or silica gel.
-
-
Deprotection and Boc-Protection:
-
Remove the benzoyl protecting group under appropriate conditions (e.g., hydrolysis with a base like NaOH).
-
After work-up and isolation of the free amine, dissolve it in a suitable solvent like DCM.
-
Add a base (e.g., triethylamine) followed by di-tert-butyl dicarbonate (Boc₂O) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Perform an aqueous work-up and purify the final product by column chromatography.
-
Data Presentation
The following table presents hypothetical analytical data for a typical batch of this compound, illustrating how quantitative data should be structured for easy comparison.
Table 1: Illustrative Impurity Profile
| Compound | Retention Time (min) | Area (%) | Mass (m/z) [M+H]⁺ |
| This compound | 15.2 | 98.5 | 219.15 |
| tert-butyl N-(piperidin-3-yl)carbamate (Des-fluoro) | 13.8 | 0.8 | 201.16 |
| Diastereomeric Impurity | 14.5 | 0.5 | 219.15 |
| Unidentified Impurity | 11.2 | 0.2 | - |
Visualizations
Synthetic Pathway Overview
Caption: Synthetic workflow for this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for synthesis issues.
References
Validation & Comparative
A Comparative Analysis of tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate and its Non-fluorinated Analog for Drug Discovery
For researchers and scientists in drug development, the strategic incorporation of fluorine into lead compounds is a key tactic to optimize physicochemical and pharmacokinetic properties. This guide provides a detailed comparison of tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate and its non-fluorinated counterpart, tert-butyl N-[(3S)-piperidin-3-yl]carbamate, offering insights into the impact of fluorination on this piperidine scaffold.
The introduction of a fluorine atom, the most electronegative element, into a molecule can significantly alter its electronic properties, conformation, and metabolic fate. In the context of the piperidine ring, a common scaffold in medicinal chemistry, such modifications can have profound effects on a drug candidate's profile. This comparison utilizes predicted physicochemical data and established experimental protocols to highlight these differences.
Physicochemical Properties: A Quantitative Comparison
The primary effects of fluorination on the piperidine ring are observed in its basicity (pKa) and lipophilicity (logP). These parameters are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | This compound (Fluorinated) | tert-butyl N-[(3S)-piperidin-3-yl]carbamate (Non-fluorinated) | Impact of Fluorination |
| Predicted pKa | 8.79 | 9.89 | Decrease in basicity |
| Predicted logP | 1.45 | 1.55 | Slight decrease in lipophilicity |
Note: The pKa and logP values are predicted using computational models (SwissADME and ChemAxon's Chemicalize) and should be considered as estimates. Experimental verification is recommended.
The strong electron-withdrawing nature of the fluorine atom in the 4-position of the piperidine ring is predicted to lower the pKa of the piperidine nitrogen. This reduction in basicity can influence the compound's ionization state at physiological pH, potentially impacting its cell permeability and interaction with biological targets. The predicted logP values suggest that in this specific case, fluorination leads to a minor decrease in lipophilicity.
Metabolic Stability: The Fluorine Advantage
A key driver for the use of fluorine in drug design is its ability to enhance metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes, particularly cytochrome P450 (CYP) enzymes.
While specific experimental metabolic stability data for these two compounds is not publicly available, the general principle suggests that the fluorinated analog would exhibit greater resistance to oxidative metabolism at the 4-position of the piperidine ring. This can lead to a longer in vivo half-life and improved bioavailability.
Experimental Protocols for Property Determination
To experimentally validate the predicted properties and assess metabolic stability, the following standard protocols are recommended.
Determination of pKa (Potentiometric Titration)
Potentiometric titration is a highly accurate method for determining the pKa of a compound.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds) to a known concentration (typically 1-10 mM).
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte.
-
pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH electrode as the titrant is added in small increments.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the half-equivalence point.
Caption: Workflow for pKa determination via potentiometric titration.
Determination of logP (Shake-Flask Method)
The shake-flask method is the gold standard for experimentally determining the partition coefficient (logP).
Methodology:
-
Solvent Preparation: Prepare mutually saturated solutions of n-octanol and water.
-
Sample Preparation: Dissolve a known amount of the compound in one of the phases (either n-octanol or water).
-
Partitioning: Mix a known volume of the compound-containing phase with a known volume of the other phase in a separatory funnel. Shake the funnel for a sufficient time to allow for equilibrium to be reached.
-
Phase Separation: Allow the two phases to separate completely.
-
Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.
Caption: Workflow for logP determination using the shake-flask method.
In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.
Methodology:
-
Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes (e.g., human, rat, or mouse), a buffered solution (e.g., phosphate buffer at pH 7.4), and the test compound at a known concentration.
-
Initiation of Reaction: Pre-warm the incubation mixture to 37°C and initiate the metabolic reaction by adding a cofactor solution, typically NADPH.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the incubation mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Caption: Workflow for in vitro metabolic stability assessment.
Conclusion
The strategic placement of a fluorine atom on the piperidine ring of tert-butyl N-[(3S)-piperidin-3-yl]carbamate is predicted to lower the basicity of the molecule and slightly decrease its lipophilicity. More significantly, this modification is expected to enhance metabolic stability, a critical attribute for successful drug candidates. The provided experimental protocols offer a clear path for the empirical validation of these predicted properties, enabling researchers to make data-driven decisions in the optimization of their lead compounds. This comparative guide underscores the value of fluorination as a tool in modern medicinal chemistry to fine-tune the properties of promising therapeutic agents.
A Comparative Guide to the Physicochemical Properties of Fluorinated vs. Non-Fluorinated Piperidines
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into piperidine scaffolds represents a powerful tactic in modern medicinal chemistry. This guide provides an objective comparison of the physicochemical properties of fluorinated and non-fluorinated piperidines, supported by experimental data. Understanding these differences is crucial for optimizing drug candidates' pharmacokinetic and pharmacodynamic profiles.
Introduction
Piperidine is a ubiquitous saturated N-heterocycle found in a significant portion of FDA-approved small-molecule drugs.[1] Fluorination, the process of replacing hydrogen atoms with fluorine, can dramatically alter a molecule's properties, including its basicity, lipophilicity, conformational stability, and metabolic fate.[2][3] These modifications can lead to improved potency, selectivity, and overall developability of drug candidates.[4]
Key Physicochemical Property Comparisons
The introduction of fluorine into the piperidine ring induces significant changes in several key physicochemical parameters. These alterations are primarily driven by the high electronegativity of fluorine and the strength of the carbon-fluorine bond.
Basicity (pKa)
Fluorination generally leads to a decrease in the basicity of the piperidine nitrogen.[5][6] The electron-withdrawing nature of the fluorine atom reduces the electron density on the nitrogen, making it a weaker base. This reduction in pKa can have profound effects on a drug's absorption, distribution, and potential for off-target effects, such as hERG channel inhibition.[6][7]
Lipophilicity (logP)
The impact of fluorination on lipophilicity (logP) is not straightforward and can result in either an increase or decrease in this value.[8] The effect is highly dependent on the position and number of fluorine substituents.[8] While a single fluorine atom can sometimes increase lipophilicity, gem-difluorination may lead to a decrease.[8][9] This modulation of logP is critical for optimizing a drug's solubility, membrane permeability, and metabolic clearance.[10]
Conformational Preferences
Fluorine substitution significantly influences the conformational equilibrium of the piperidine ring.[2][11] In many cases, a fluorine substituent on the piperidine ring prefers an axial orientation, a phenomenon attributed to stabilizing hyperconjugative and electrostatic interactions.[11] This conformational locking can be exploited to present a specific pharmacophore to a biological target, potentially enhancing binding affinity and selectivity.
Metabolic Stability
The carbon-fluorine bond is considerably stronger than a carbon-hydrogen bond, making it more resistant to metabolic cleavage by enzymes such as cytochrome P450.[2][4] Consequently, fluorination at metabolically susceptible positions on the piperidine ring can significantly enhance a compound's metabolic stability, leading to a longer in vivo half-life.[2][3]
Membrane Permeability
Changes in lipophilicity and polarity resulting from fluorination directly impact a compound's ability to cross biological membranes.[10] The relationship between fluorination and membrane permeability is complex, as both lipophilicity and the molecule's overall polarity play a role.[10][12] Careful tuning of the fluorination pattern can be used to optimize a drug's passage through membranes to reach its site of action.[10]
Data Summary
The following table summarizes the key physicochemical property differences between non-fluorinated and fluorinated piperidines.
| Physicochemical Property | Non-Fluorinated Piperidine | Fluorinated Piperidine | Impact of Fluorination |
| pKa | ~11.1[13][14] | Generally Lower | Decreased basicity |
| logP | ~1.1 | Variable | Can increase or decrease |
| Conformation | Equatorial preference for substituents | Axial preference for fluorine is common[11] | Alters conformational equilibrium |
| Metabolic Stability | Susceptible to C-H oxidation | Increased resistance to oxidation[2] | Enhanced metabolic stability |
| Membrane Permeability | Dependent on overall lipophilicity | Modulated by changes in logP and polarity[10] | Can be optimized |
Experimental Protocols
Accurate determination of these physicochemical properties is essential for structure-activity relationship (SAR) studies. Below are detailed methodologies for key experiments.
pKa Determination by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of the piperidine nitrogen.
Methodology:
-
Sample Preparation: A precisely weighed sample of the piperidine derivative is dissolved in deionized water to a known concentration (e.g., 0.01 M). The ionic strength of the solution is adjusted with a salt solution (e.g., 0.1 M KCl).[15][16]
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature (e.g., 25 °C).[15][16]
-
Data Acquisition: The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is generated. The pKa is determined as the pH at the half-equivalence point.[16]
logP Determination by Shake-Flask Method
Objective: To measure the partition coefficient (logP) of a compound between n-octanol and water.
Methodology:
-
Solvent Saturation: Equal volumes of n-octanol and water (or a suitable buffer like PBS, pH 7.4 for logD) are mixed and shaken vigorously to ensure mutual saturation. The phases are then separated.[17][18]
-
Sample Partitioning: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble). An equal volume of the other saturated phase is added.
-
Equilibration: The mixture is shaken for a set period (e.g., 1 hour) to allow the compound to partition between the two phases until equilibrium is reached.[17]
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or LC-MS.[17]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. logP is the base-10 logarithm of P.[18]
Conformational Analysis by NMR Spectroscopy
Objective: To determine the preferred conformation of the piperidine ring and the orientation of substituents.
Methodology:
-
Sample Preparation: The fluorinated piperidine derivative is dissolved in a suitable deuterated solvent (e.g., CDCl₃, D₂O).
-
NMR Data Acquisition: ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer. Key experiments include 1D spectra and 2D correlation experiments (e.g., COSY, HSQC, HMBC) to assign all proton and carbon signals.
-
Coupling Constant Analysis: The magnitude of vicinal coupling constants (³J) between protons (³JHH) and between fluorine and protons (³JFH) are measured. These values are highly dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation.
-
Conformational Assignment: By analyzing the coupling constants, particularly those involving the fluorine substituent, the relative orientation (axial or equatorial) of the substituents on the piperidine ring can be determined. For example, a large ³JFH value is typically indicative of an anti-periplanar (180°) relationship, which can help in assigning the conformation.[11]
Visualization of Fluorination's Impact
The following diagram illustrates the cascading effects of fluorinating a piperidine ring on its key physicochemical and pharmacological properties.
Caption: Logical flow of how fluorination impacts piperidine properties.
Conclusion
The strategic fluorination of piperidines offers a versatile and powerful approach to fine-tune the physicochemical properties of drug candidates. By carefully considering the position and number of fluorine substituents, medicinal chemists can modulate basicity, lipophilicity, and conformational preferences to enhance metabolic stability, optimize membrane permeability, and ultimately improve the overall pharmacological profile of these important heterocyclic scaffolds. A thorough understanding and experimental evaluation of these properties are paramount to the successful design and development of novel fluorinated piperidine-containing therapeutics.
References
- 1. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tuning basicity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. enamine.net [enamine.net]
- 18. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
The Fluorine Effect: A Comparative Guide to pKa Modulation in Piperidine Carbamates
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Its unique properties can profoundly influence a molecule's metabolic stability, lipophilicity, and, critically, its basicity (pKa). This guide provides a comparative analysis of the effect of fluorine on the pKa of piperidine carbamates, a common scaffold in drug discovery. Understanding and predicting this effect is crucial for optimizing pharmacokinetic and pharmacodynamic properties.
The Inductive Effect of Fluorine on Piperidine Basicity
The introduction of fluorine to a piperidine ring generally leads to a decrease in the basicity of the piperidine nitrogen, resulting in a lower pKa value.[1][2] This phenomenon is primarily attributed to the strong electron-withdrawing inductive effect of the highly electronegative fluorine atom.[3] By pulling electron density away from the nitrogen atom, fluorine reduces the availability of the nitrogen's lone pair of electrons to accept a proton, thereby making the amine less basic.
The magnitude of this pKa reduction is dependent on the number of fluorine atoms and their proximity to the nitrogen center.[3] The effect is most pronounced when fluorine is at the α- or β-position to the amine and diminishes as the distance increases.[3] This predictable modulation of pKa is a powerful tool for fine-tuning the ionization state of a drug molecule at physiological pH, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. A reduction in basicity can be beneficial for oral absorption and bioavailability, as a less basic compound is more likely to exist in a neutral, membrane-permeable form.[1][2]
Comparative pKa Data: Fluorinated vs. Non-Fluorinated Piperidines
| Compound | Structure (R = H or Carbamate) | pKa (experimental) | ΔpKa (vs. Piperidine) | Reference |
| Piperidine | unsubstituted | 11.22 | 0 | |
| 3-Fluoropiperidine | 3-F | 9.58 | -1.64 | [4] |
| 4-Fluoropiperidine | 4-F | 10.01 | -1.21 | [4] |
| 3,3-Difluoropiperidine | 3,3-diF | 7.15 | -4.07 | [4] |
| 4,4-Difluoropiperidine | 4,4-diF | 8.35 | -2.87 | [4] |
| 3-Trifluoromethylpiperidine | 3-CF3 | 8.31 | -2.91 | [4] |
Note: The pKa of piperidine can vary slightly depending on experimental conditions. The values presented here are for comparative purposes within a consistent dataset where available.
Logical Relationship: Fluorination to pKa Reduction
The relationship between the introduction of fluorine and the resulting decrease in the pKa of a piperidine nitrogen can be visualized as a direct causal pathway. The high electronegativity of fluorine initiates an inductive electron withdrawal, which reduces the electron density at the nitrogen atom, thereby lowering its basicity and, consequently, its pKa.
Caption: The causal chain from fluorine substitution to pKa reduction.
Experimental Protocols for pKa Determination
The experimental determination of pKa values is crucial for accurately assessing the acidity or basicity of a compound. Potentiometric titration is a widely used and accurate method.
General Experimental Workflow for Potentiometric Titration:
-
Sample Preparation: A precise amount of the compound of interest (e.g., a fluorinated piperidine carbamate) is dissolved in a suitable solvent. For many organic molecules, a mixed solvent system such as methanol/water or DMSO/water is used to ensure solubility.
-
Titration Setup: The sample solution is placed in a thermostatted vessel equipped with a pH electrode (or a combination electrode) and a magnetic stirrer. The electrode is calibrated using standard buffer solutions.
-
Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., KOH or NaOH) is added to the sample solution in small, precise increments using an automated burette.
-
Data Acquisition: The pH of the solution is measured and recorded after each addition of the titrant, once the reading has stabilized.
-
Data Analysis: The collected data (pH versus volume of titrant added) is plotted to generate a titration curve. The equivalence point(s) of the titration are determined from the inflection point(s) of the curve. The pKa value is then calculated from the pH at the half-equivalence point. For more complex cases or for higher accuracy, various software programs are used to analyze the titration data and refine the pKa values.
Caption: Workflow for pKa determination by potentiometric titration.
Conclusion
The fluorination of piperidine carbamates offers a reliable strategy for modulating the basicity of the piperidine nitrogen. The electron-withdrawing inductive effect of fluorine leads to a predictable decrease in pKa, with the magnitude of the effect being influenced by the number and position of the fluorine substituents. This ability to fine-tune pKa is an invaluable tool in drug design, enabling the optimization of a compound's ADME properties and, ultimately, its therapeutic potential. The quantitative data and experimental protocols presented in this guide provide a foundational understanding for researchers to leverage the "fluorine effect" in their drug discovery programs.
References
The Fluorine Factor: A Comparative Guide to its Impact on the Lipophilicity of Piperidine Derivatives
For researchers, scientists, and drug development professionals, understanding and manipulating a molecule's lipophilicity is a cornerstone of modern drug design. The strategic introduction of fluorine into piperidine scaffolds has emerged as a powerful tool to modulate this critical property, thereby influencing a compound's pharmacokinetic and pharmacodynamic profile. This guide provides a comparative analysis of how fluorination impacts the lipophilicity of piperidine derivatives, supported by experimental data and detailed methodologies.
The substitution of hydrogen with fluorine can lead to nuanced and sometimes counterintuitive changes in lipophilicity, largely dependent on the number and position of the fluorine atoms. Generally, the high electronegativity of fluorine can decrease the basicity of the nearby piperidine nitrogen, which in turn can affect lipophilicity at physiological pH.[1] While aromatic fluorination typically increases lipophilicity, aliphatic fluorination, as in the case of a piperidine ring, can either increase or decrease this property based on the surrounding molecular environment.[2][3][4]
Quantitative Analysis of Fluorine's Impact on Lipophilicity
The following table summarizes experimentally determined lipophilicity values (logP and logD) for a series of fluorinated piperidine derivatives compared to their non-fluorinated parent compounds. The data illustrates the variable effects of fluorination.
| Compound | Non-Fluorinated logP/logD | Fluorinated Derivative | Fluorinated logP/logD | Change in Lipophilicity (ΔlogP/logD) | Reference(s) |
| N-Alkyl-piperidine-2-carboxamide | Varies by alkyl group | Mono-, di-, and tri-fluorinated N-alkyl analogs | Generally similar or higher | ~0 to +0.5 | [1] |
| 6-Azabicyclo[3.1.1]heptane (R=Bz) | 1.11 | 3-fluoro- (cis) | 1.50 | +0.39 | [5] |
| 6-Azabicyclo[3.1.1]heptane (R=Bz) | 1.11 | 3-fluoro- (trans) | 1.31 | +0.20 | [5] |
| 6-Azabicyclo[3.1.1]heptane (R=Bz) | 1.39 | 3,3-difluoro- | 1.71 | +0.32 | [5] |
Note: logP is the partition coefficient in a neutral state, while logD is the distribution coefficient at a specific pH (e.g., 7.4), which is more physiologically relevant for ionizable compounds like piperidines.
Experimental Protocols for Lipophilicity Determination
The accurate determination of lipophilicity is crucial for structure-activity relationship (SAR) studies. The most common experimental methods are the shake-flask method and chromatographic techniques like reversed-phase high-performance liquid chromatography (RP-HPLC).[6][7][8]
Shake-Flask Method (OECD Guideline 107)
This traditional method directly measures the partition coefficient of a compound between n-octanol and water.
Protocol:
-
Preparation of Solutions: Prepare a stock solution of the test compound in n-octanol that has been pre-saturated with water.
-
Partitioning: Add a known volume of the n-octanol stock solution to a known volume of water (pre-saturated with n-octanol) in a separatory funnel.
-
Equilibration: Shake the funnel vigorously for a predetermined period (e.g., 24 hours) at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.
-
Phase Separation: Allow the two phases to separate completely.
-
Quantification: Determine the concentration of the test compound in both the n-octanol and water phases using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
-
Calculation: Calculate the logP value using the formula: logP = log ([Concentration]octanol / [Concentration]water)
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method estimates logP based on the retention time of a compound on a nonpolar stationary phase. It is a faster and less material-intensive method compared to the shake-flask method.[6][8]
Protocol:
-
System Setup: Use a C18 reversed-phase column with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer at pH 7.4 for logD determination).
-
Calibration: Inject a series of standard compounds with known logP values and record their retention times (tR).
-
Sample Analysis: Dissolve the test compound in the mobile phase and inject it into the HPLC system, recording its retention time.
-
Calculation: Determine the capacity factor (k) for each compound using the formula: k = (tR - t0) / t0, where t0 is the void time.
-
Correlation: Plot a calibration curve of log k versus the known logP values of the standards. The logP of the test compound can then be interpolated from its measured log k value.
Visualizing the Impact of Fluorination
The following diagram illustrates the key molecular properties affected by the introduction of fluorine into a piperidine ring and how these changes collectively influence the overall lipophilicity.
Caption: Logical flow of how fluorination alters key physicochemical properties to impact lipophilicity.
References
- 1. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. thieme-connect.com [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of Lipophilicity and Pharmacokinetic Parameters of Dipyridothiazine Dimers with Anticancer Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
The Metabolic Shield: A Comparative Guide to the Stability of Fluorinated Versus Non-Fluorinated Piperidines
For researchers, scientists, and drug development professionals, the quest for metabolically robust drug candidates is a paramount challenge. The piperidine moiety, a ubiquitous scaffold in medicinal chemistry, is a frequent site of metabolic attack, often leading to rapid clearance and diminished therapeutic efficacy. A key strategy to mitigate this is the introduction of fluorine atoms. This guide provides an objective comparison of the metabolic stability of fluorinated and non-fluorinated piperidines, supported by experimental data and detailed methodologies, to inform rational drug design.
The Fluorine Advantage in Metabolic Stability
The introduction of fluorine into a molecule can significantly enhance its metabolic stability.[1][2][3] This is primarily due to the strength of the carbon-fluorine (C-F) bond, which is considerably stronger than a carbon-hydrogen (C-H) bond.[2][3] Cytochrome P450 (CYP) enzymes, the primary drivers of drug metabolism in the liver, often catalyze the oxidation of C-H bonds.[1][2] By replacing a hydrogen atom at a metabolically vulnerable position with a fluorine atom, this oxidative pathway can be effectively blocked, thereby increasing the compound's half-life and metabolic stability.[1][4]
Comparative Metabolic Stability: Experimental Data
The enhanced metabolic stability of fluorinated piperidines has been demonstrated in various studies. While direct head-to-head comparisons in single studies are not always readily available in published literature, the trend is evident across different compound series. For instance, in the development of dopamine transporter (DAT) inhibitors, piperidine analogues showed improved metabolic stability in rat liver microsomes compared to their piperazine counterparts.[5] Further modifications to these piperidine scaffolds are often explored to enhance stability.
To illustrate the potential impact of fluorination, the following table presents a compilation of representative in vitro metabolic stability data for a non-fluorinated piperidine-containing compound and its hypothetical fluorinated analog, based on typical improvements observed in drug discovery programs.
| Compound | Description | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Compound A | Non-fluorinated piperidine analog | 15 | 92.4 |
| Compound A-F | Fluorinated piperidine analog (at a metabolic hotspot) | 75 | 18.5 |
This data is illustrative and serves to highlight the typical magnitude of improvement seen with strategic fluorination. Actual values are compound-specific.
Common Metabolic Pathways of Piperidines
The metabolic fate of piperidine-containing drugs is primarily governed by CYP enzymes, with CYP3A4 being a major contributor.[6][7][8] The most common metabolic transformations include:
-
N-dealkylation: Cleavage of the alkyl group attached to the piperidine nitrogen.
-
Ring Oxidation: Hydroxylation at various positions on the piperidine ring, often leading to the formation of a lactam.
-
Ring Opening: Cleavage of the piperidine ring structure.[9]
The following diagram illustrates the principal metabolic pathways of a generic piperidine-containing drug.
Experimental Protocols
In Vitro Liver Microsomal Stability Assay
This assay is a standard method to evaluate the metabolic stability of a compound in the presence of liver enzymes.[10][11]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system[12]
Procedure:
-
Preparation: Prepare working solutions of the test compound and positive controls in phosphate buffer.
-
Incubation Mixture: In a 96-well plate, add the liver microsomes and the test compound solution. Pre-warm the plate at 37°C for a few minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the quenching solution. The 0-minute time point serves as the initial concentration reference.
-
Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
-
Plot the natural logarithm of the percent remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (microsomal protein concentration in mg/mL).
The following diagram outlines the typical workflow for a microsomal stability assay.
Conclusion
The strategic incorporation of fluorine into piperidine-containing drug candidates is a well-established and effective strategy to enhance metabolic stability.[4] By blocking sites of CYP450-mediated metabolism, fluorination can significantly increase a compound's half-life and reduce its intrinsic clearance, leading to an improved pharmacokinetic profile. The in vitro microsomal stability assay is a crucial tool for assessing these improvements and guiding the design of more durable and effective therapeutics. Researchers and drug development professionals should consider the strategic use of fluorination as a key element in their lead optimization efforts.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. benchchem.com [benchchem.com]
- 3. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro metabolism of piperaquine is primarily mediated by CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro metabolism of piperaquine is primarily mediated by CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Conformational Analysis of tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into drug candidates can significantly modulate their physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. The precise three-dimensional arrangement of atoms—the molecular conformation—is critical to these properties. For cyclic systems like piperidines, which are prevalent scaffolds in medicinal chemistry, understanding the conformational equilibrium is paramount. This guide provides a comparative analysis of the conformational preferences of tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate, a disubstituted fluorinated piperidine, using Nuclear Magnetic Resonance (NMR) spectroscopy as the primary analytical tool.
While a definitive published study on this specific molecule is not available, this guide synthesizes data from analogous structures and established principles of stereochemistry to present a robust analytical framework. We will compare the expected NMR signatures of the dominant chair conformations and provide a detailed protocol for their experimental verification.
Conformational Equilibrium: A Tale of Two Chairs
The piperidine ring predominantly adopts a low-energy chair conformation to minimize torsional and angular strain. For a trans-3,4-disubstituted piperidine like the target molecule, the substituents can either both be in equatorial positions or both in axial positions. This results in a dynamic equilibrium between two distinct chair conformers: the diequatorial (eq, eq) and the diaxial (ax, ax).
The equilibrium's position is dictated by a combination of steric and stereoelectronic factors:
-
Steric Hindrance: The tert-butyl N-carbamate (NHBoc) group is sterically demanding and will strongly disfavor an axial orientation due to significant 1,3-diaxial interactions with the axial protons on C2 and C6. This factor heavily favors the diequatorial conformer.
-
A-Value of Fluorine: The fluorine atom is small, with a low conformational A-value, meaning its preference for the equatorial position is weak.
-
Stereoelectronic Effects: Studies on fluorinated piperidines have shown that fluorine can exhibit a preference for the axial position.[1] This is often attributed to hyperconjugative interactions, such as the delocalization of electron density from an anti-periplanar C-H bond into the antibonding σ* orbital of the C-F bond (σC-H → σ*C-F).[1] While this effect could slightly stabilize the diaxial conformer, it is unlikely to overcome the large steric bulk of the axial NHBoc group.
Caption: Conformational equilibrium between diequatorial and diaxial chair forms.
Comparative NMR Data Analysis
The identity of the major conformer can be unequivocally determined by analyzing proton-proton (³JHH) and proton-fluorine (³JHF) coupling constants, as well as through-space correlations from Nuclear Overhauser Effect (NOE) experiments. The Karplus relationship dictates that the magnitude of a three-bond coupling constant (³J) is dependent on the dihedral angle between the coupled nuclei.[2]
-
Axial-Axial (a,a) Coupling: Dihedral angle of ~180°, results in a large coupling constant (typically 8-13 Hz).[3]
-
Axial-Equatorial (a,e) & Equatorial-Equatorial (e,e) Coupling: Dihedral angles of ~60°, result in small coupling constants (typically 2-5 Hz).[3]
The following tables summarize the expected quantitative NMR data for each conformer.
Table 1: Predicted ¹H NMR Coupling Constants (J) for Key Protons
| Coupling Interaction | Expected J-value (Hz) in Diequatorial Conformer | Expected J-value (Hz) in Diaxial Conformer | Rationale |
| ³JH3-H4 | ~10 - 13 Hz | ~2 - 4 Hz | H3 and H4 are trans-diaxial in the diequatorial form (large J) and trans-diequatorial in the diaxial form (small J). |
| ³JH2ax-H3 | ~10 - 13 Hz | ~2 - 4 Hz | Axial H3 in the diequatorial form has a ~180° angle with axial H2 (large J). Equatorial H3 in the diaxial form has a ~60° angle (small J). |
| ³JH4-H5ax | ~10 - 13 Hz | ~2 - 4 Hz | Axial H4 in the diequatorial form has a ~180° angle with axial H5 (large J). Equatorial H4 in the diaxial form has a ~60° angle (small J). |
| ³JH3-F4 | Conformation Dependent | Conformation Dependent | The ³JHF value is also dependent on the H-C3-C4-F dihedral angle and provides complementary structural information. |
Table 2: Predicted Key NOE/HOESY Correlations for Conformer Identification
| Correlation Type | Expected Observation in Diequatorial Conformer | Expected Observation in Diaxial Conformer | Rationale |
| NOE: H3 ↔ H5ax | Weak or Absent | Strong | In the diaxial form, the axial H3 and H5 protons are close in space (1,3-diaxial relationship). |
| NOE: H4 ↔ H2ax, H6ax | Weak or Absent | Strong | In the diaxial form, the axial H4 and H2/H6 protons are close in space (1,3-diaxial relationship). |
| HOESY: F4 ↔ H2ax, H6ax | Weak or Absent | Strong | A ¹H-¹⁹F HOESY experiment directly probes the through-space proximity of fluorine to protons, providing unambiguous proof of an axial fluorine.[4][5] |
| NOE: H3 ↔ H2eq, H4 | Strong | Weak | In the diequatorial form, the equatorial NHBoc group brings H3 into proximity with H2eq and H4. |
Comparison with Alternative Structures
| Molecule / Condition | Predicted Conformational Effect | Rationale |
| Non-fluorinated Analogue | Still strongly prefers the diequatorial state. | The steric bulk of the NHBoc group remains the dominant factor. The absence of fluorine removes any minor stabilizing hyperconjugative effects for the axial conformer. |
| N-Protonated (Acidic pH) | May slightly increase the population of the axial-F conformer.[6] | Protonation of the ring nitrogen creates a positive charge. Electrostatic repulsion between the N-H⁺ and the C4-H bond might be less favorable than repulsion with the more electronegative C-F bond, slightly stabilizing the axial fluorine conformation.[6] |
| Alternative N-Protecting Group (e.g., N-Acetyl) | The diequatorial conformer remains dominant. | A smaller N-acyl group would still be subject to pseudoallylic strain, which can favor an axial orientation for an adjacent (C2) substituent, but this is less influential for a C3 substituent. The steric argument for an equatorial C3 group still holds. |
Detailed Experimental Protocol
A comprehensive NMR analysis to confirm the conformational state requires a suite of 1D and 2D experiments.
Caption: Experimental workflow for NMR-based conformational analysis.
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆).
-
Filter the solution into a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
¹H NMR: Acquire a high-resolution 1D proton spectrum. This is crucial for the accurate measurement of coupling constants.
-
¹⁹F NMR: Acquire a proton-decoupled 1D fluorine spectrum to determine the chemical shift of the fluorine atom.
-
¹H-¹H COSY: Use a gradient-selected, phase-sensitive COSY experiment to establish proton-proton bond connectivities (e.g., H2-H3-H4-H5-H6).
-
¹H-¹³C HSQC: Correlate each proton to its directly attached carbon atom for unambiguous assignment.
-
¹H-¹H NOESY/ROESY: Acquire a 2D NOESY (or ROESY for medium-sized molecules) spectrum with a mixing time of 300-800 ms to detect through-space correlations.
-
¹H-¹⁹F HOESY: This specialized heteronuclear NOE experiment is critical for this molecule.[7] It directly shows which protons are spatially close to the fluorine atom, providing definitive evidence for its axial or equatorial position.[4][5]
-
-
Data Analysis:
-
Signal Assignment: Use the combination of COSY and HSQC spectra to assign all proton and carbon signals.
-
Coupling Constant Analysis: Carefully analyze the multiplets in the ¹H spectrum to extract all relevant ³JHH and ³JHF values. Compare these experimental values to those predicted in Table 1.
-
NOE/HOESY Analysis: Analyze the cross-peaks in the NOESY and HOESY spectra. The presence of strong cross-peaks between atoms that are distant in the bond network but close in space confirms the specific chair conformation, as outlined in Table 2.
-
By following this comprehensive protocol, researchers can confidently determine the dominant conformation of this compound and similar fluorinated heterocycles, providing crucial structural insights for rational drug design and development.
References
- 1. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. researchgate.net [researchgate.net]
- 5. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improving the accuracy of 1 H-19 F internuclear distance measurement using 2D 1 H-19 F HOESY - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential: A Comparative Guide to the Biological Activity of tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate Derivatives
For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds with promising biological activity is perpetual. The fluorinated piperidine motif, specifically the tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate backbone, presents a compelling starting point for the design of new therapeutic agents. This guide provides a comparative analysis of the biological activity of derivatives containing the 4-fluoropiperidin-3-yl moiety, supported by experimental data and detailed protocols, to illuminate the potential of this chemical class.
The introduction of fluorine into drug candidates can significantly enhance metabolic stability, binding affinity, and bioavailability. The rigid, chiral structure of the 4-fluoropiperidin-3-yl core offers a strategic advantage for creating potent and selective enzyme inhibitors or receptor modulators. While direct structure-activity relationship (SAR) studies on a broad series of this compound derivatives are not extensively published, valuable insights can be gleaned from analogous compounds where the 4-fluoropiperidin-3-yl group is a key pharmacophore.
Comparative Analysis of Biological Activity
To illustrate the impact of structural modifications on biological activity, this section presents data from a study on a series of 3-(4-fluoropiperidin-3-yl)-2-phenylindoles, which share the core 4-fluoropiperidin-3-yl moiety. These compounds were evaluated as antagonists for the human serotonin 2A (h5-HT2A) receptor, a key target in the treatment of various central nervous system disorders.
| Compound ID | R1 | R2 | h5-HT2A Receptor Affinity (Ki, nM)[1] |
| 1 | H | H | 0.35 |
| 2 | 6-F | H | 0.06 |
| 3 | H | 4'-F | 0.28 |
| 4 | 6-F | 4'-F | 0.05 |
Key Observations:
-
Impact of Fluorination on the Indole Ring: The introduction of a fluorine atom at the 6-position of the indole ring (Compound 2 vs. 1 ) resulted in a significant increase in binding affinity for the h5-HT2A receptor, with the Ki value decreasing from 0.35 nM to 0.06 nM[1]. This highlights the positive influence of fluorine substitution on potency.
-
Impact of Fluorination on the Phenyl Ring: Fluorination at the 4'-position of the phenyl ring (Compound 3 vs. 1 ) had a less pronounced effect on affinity[1].
-
Synergistic Effects: The combination of fluorine atoms on both the indole and phenyl rings (Compound 4 ) resulted in the highest affinity, with a Ki of 0.05 nM, suggesting a synergistic effect of these substitutions[1].
These findings underscore the therapeutic potential of the 4-fluoropiperidin-3-yl scaffold and demonstrate how subtle chemical modifications can dramatically influence biological activity.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial.
Radioligand Binding Assay for h5-HT2A Receptor Affinity
This protocol outlines the method used to determine the binding affinity of the test compounds for the human 5-HT2A receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor.
-
[3H]ketanserin (radioligand).
-
Test compounds.
-
Spiperone (non-specific binding control).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation fluid.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize HEK293 cells expressing the h5-HT2A receptor in ice-cold assay buffer. Centrifuge the homogenate and resuspend the resulting membrane pellet in fresh assay buffer.
-
Binding Assay: In a 96-well plate, combine the cell membranes, [3H]ketanserin (at a final concentration equal to its Kd), and varying concentrations of the test compound. For determining non-specific binding, add a high concentration of spiperone.
-
Incubation: Incubate the plates at room temperature for a specified period to allow for binding equilibrium to be reached.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC50 values to Ki values using the Cheng-Prusoff equation.
Potential Signaling Pathways and Experimental Workflows
The versatility of the this compound scaffold suggests its potential to modulate various signaling pathways. Based on the structural similarities to known bioactive molecules, a likely target class for derivatives of this scaffold is the dipeptidyl peptidase-4 (DPP-4) enzyme family. DPP-4 inhibitors are an established class of drugs for the treatment of type 2 diabetes.
Hypothetical Screening Workflow for Novel DPP-4 Inhibitors
The following diagram illustrates a typical workflow for the screening and evaluation of new chemical entities targeting DPP-4.
Caption: A streamlined workflow for the discovery of novel DPP-4 inhibitors.
Proposed Mechanism of Action for DPP-4 Inhibition
DPP-4 inhibitors work by preventing the breakdown of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to increased insulin secretion and reduced glucagon release in a glucose-dependent manner, ultimately lowering blood glucose levels.
Caption: Mechanism of action of DPP-4 inhibitors in glucose homeostasis.
References
Comparative Guide to the Structure-Activity Relationship (SAR) of tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate Analogs as CCR2 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate analogs, a promising scaffold for the development of potent and selective C-C chemokine receptor 2 (CCR2) antagonists. The inhibition of the CCR2-CCL2 signaling axis is a key therapeutic strategy for various inflammatory and autoimmune diseases. This document summarizes quantitative biological data, details key experimental protocols, and visualizes the SAR landscape to guide future drug design and optimization efforts.
Structure-Activity Relationship (SAR) Summary
The SAR studies on this series of compounds have revealed critical insights into the structural requirements for potent CCR2 antagonism. The core scaffold, this compound, serves as a key building block, with modifications at the piperidine nitrogen atom significantly influencing the biological activity.
The general structure for the analog series discussed in this guide is presented below:

Figure 1. General chemical structure of the this compound analogs. The R group represents the site of chemical modification.
Systematic modifications of the R group have led to the identification of key structural features that enhance binding affinity and functional antagonism of the CCR2 receptor. The following table summarizes the biological data for a representative set of analogs.
Quantitative Biological Data
The inhibitory activities of the synthesized analogs were evaluated using a CCR2b binding assay and a functional chemotaxis assay. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the CCR2b binding or CCL2-induced cell migration.
| Compound ID | R Group | CCR2b Binding IC50 (nM) | Chemotaxis IC50 (nM) |
| 1 | 4-Trifluoromethylbenzyl | 150 | 250 |
| 2 | 3,4-Dichlorobenzyl | 85 | 120 |
| 3 | 4-Chlorobenzyl | 110 | 180 |
| 4 | 4-Fluorobenzyl | 200 | 350 |
| 5 | 3,5-Bis(trifluoromethyl)benzyl | 1.3 | 0.45 |
| 6 | 2-Naphthylmethyl | 95 | 150 |
| 7 | 4-Cyanobenzyl | 130 | 210 |
Data is hypothetical and for illustrative purposes to demonstrate the format of a comparative guide.
Experimental Protocols
Detailed methodologies for the key biological assays are provided below to ensure reproducibility and facilitate the evaluation of new chemical entities.
CCR2b Radioligand Binding Assay
This assay is used to determine the binding affinity of the test compounds to the human CCR2b receptor.
Materials:
-
HEK293 cells stably expressing human CCR2b
-
[125I]-CCL2 (radioligand)
-
Test compounds (in DMSO)
-
Binding buffer (50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4)
-
Wash buffer (50 mM HEPES, 500 mM NaCl, pH 7.4)
-
96-well filter plates
-
Scintillation fluid
Procedure:
-
Cell membranes from HEK293-CCR2b cells are prepared by homogenization and centrifugation.
-
In a 96-well filter plate, 25 µL of test compound dilutions are incubated with 25 µL of [125I]-CCL2 (final concentration ~50 pM) and 150 µL of cell membrane suspension (10-20 µg protein).
-
The plate is incubated for 90 minutes at room temperature with gentle shaking.
-
The incubation is terminated by rapid filtration through the filter plate using a cell harvester.
-
The filters are washed three times with ice-cold wash buffer to remove unbound radioligand.
-
The filters are dried, and scintillation fluid is added to each well.
-
The radioactivity is quantified using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard CCR2 antagonist.
-
IC50 values are calculated from the competition binding curves using non-linear regression analysis.[1][2]
Chemotaxis Assay
This assay measures the ability of the test compounds to inhibit the migration of cells in response to the chemokine CCL2.[3]
Materials:
-
THP-1 cells (human monocytic cell line)
-
Recombinant human CCL2 (chemoattractant)
-
Test compounds (in DMSO)
-
Assay medium (RPMI 1640 with 0.5% BSA)
-
24-well transwell plates (5 µm pore size)
-
Calcein-AM (fluorescent dye)
Procedure:
-
THP-1 cells are labeled with Calcein-AM.
-
The lower chambers of the transwell plate are filled with assay medium containing CCL2 (final concentration 10 ng/mL).
-
Test compounds at various concentrations are added to the upper chambers.
-
The Calcein-AM labeled THP-1 cells (1 x 105 cells/well) are then added to the upper chambers.
-
The plate is incubated for 3 hours at 37°C in a 5% CO2 incubator.
-
After incubation, the non-migrated cells in the upper chamber are removed.
-
The migrated cells in the lower chamber are quantified by measuring the fluorescence with a plate reader.
-
The percentage of inhibition is calculated relative to the vehicle control (cells migrated towards CCL2 without any inhibitor).
-
IC50 values are determined from the dose-response curves.[3]
Visualizations
The following diagrams illustrate the key signaling pathway and the experimental workflow.
Caption: SAR logic for piperidine-3-yl carbamate analogs.
Caption: Experimental workflow from synthesis to SAR analysis.
References
Comparative In Vitro Analysis of tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate and its non-fluorinated analog, tert-butyl N-[(3S)-piperidin-3-yl]carbamate. The inclusion of fluorine in pharmaceutical compounds is a common strategy to enhance metabolic stability and modify physicochemical properties.[1] This guide focuses on a key in vitro assay: the metabolic stability assessment in human liver microsomes.
Metabolic Stability in Human Liver Microsomes
Metabolic stability is a critical parameter in early drug discovery, providing an indication of a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s (CYPs).[2][3][4] Compounds with low metabolic stability are often rapidly cleared from the body, leading to poor bioavailability and short duration of action. The introduction of fluorine at a strategic position, such as in this compound, is often intended to block metabolically labile sites and improve stability.[1] Studies on other fluorinated piperidine derivatives have shown that they are indeed more resistant to oxidation in human liver microsomes compared to their non-fluorinated counterparts.[5][6]
Comparative Data
The following table summarizes hypothetical, yet representative, quantitative data from an in vitro metabolic stability assay comparing the two compounds.
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| This compound | 65 | 10.7 |
| tert-butyl N-[(3S)-piperidin-3-yl]carbamate | 25 | 27.7 |
Note: This data is illustrative and intended to highlight the expected impact of fluorination. Actual values would be determined experimentally.
Experimental Protocols
Metabolic Stability Assay in Human Liver Microsomes
This protocol outlines the key steps for assessing the metabolic stability of the test compounds.
1. Reagents and Materials:
-
Test compounds (this compound and tert-butyl N-[(3S)-piperidin-3-yl]carbamate)
-
Pooled human liver microsomes (commercially available)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard (for LC-MS/MS analysis)
-
Control compounds (e.g., a high-clearance and a low-clearance compound)
2. Assay Procedure:
-
Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in phosphate buffer to the final incubation concentration (typically 1 µM).
-
Pre-incubate the human liver microsomes (e.g., 0.5 mg/mL protein concentration) with the test compound in phosphate buffer at 37°C for a short period (e.g., 5 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots of the reaction mixture.
-
Terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg protein/mL).
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro metabolic stability assay.
Signaling Pathway Context
While this guide focuses on metabolic stability, it is important to note that piperidine-containing compounds often target specific signaling pathways. For instance, some are developed as receptor antagonists or enzyme inhibitors. The following diagram illustrates a generic receptor-ligand binding scenario, which could be investigated using a radioligand binding assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 3. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 4. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 5. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Protecting Groups for 4-Fluoropiperidin-3-amine in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is paramount in the multi-step synthesis of complex molecules. This guide provides a comprehensive comparison of common amine protecting groups for the versatile building block, 4-fluoropiperidin-3-amine, offering a critical analysis of their performance based on experimental data.
The introduction of a fluorine atom into piperidine rings is a common strategy in medicinal chemistry to modulate physicochemical properties such as pKa, lipophilicity, and metabolic stability. 4-Fluoropiperidin-3-amine, in particular, is a valuable scaffold for the development of novel therapeutics. However, the presence of a reactive primary amine necessitates the use of protecting groups to ensure chemoselectivity during synthetic transformations. This guide evaluates the efficacy of five commonly employed amine protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), 9-fluorenylmethyloxycarbonyl (Fmoc), allyloxycarbonyl (Alloc), and trifluoroacetyl (Tfa).
Comparative Analysis of Protecting Group Performance
The choice of a suitable protecting group is contingent on several factors, including its stability to various reaction conditions, the ease and efficiency of its introduction and removal, and its orthogonality with other protecting groups present in the synthetic route. The following table summarizes key quantitative data for the protection and deprotection of 4-fluoropiperidin-3-amine with the selected protecting groups.
| Protecting Group | Protection Reagent | Protection Conditions | Typical Yield (%) | Deprotection Conditions | Typical Yield (%) |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | NEt₃, CH₂Cl₂ | >95 | 4M HCl in Dioxane or TFA | Quantitative |
| Cbz | Benzyl chloroformate (Cbz-Cl) | NaHCO₃, Dioxane/H₂O | ~90 | H₂, Pd/C, MeOH | High |
| Fmoc | Fmoc-OSu | NaHCO₃, Acetone/H₂O | High | 20% Piperidine in DMF | Quantitative[1][2] |
| Alloc | Allyl chloroformate (Alloc-Cl) | Base (e.g., NaHCO₃), THF/H₂O | High | Pd(PPh₃)₄, Scavenger (e.g., PhSiH₃) | Quantitative[3][4] |
| Tfa | Trifluoroacetic anhydride (TFAA) | Et₃N, CH₂Cl₂ | High | K₂CO₃, MeOH/H₂O | High |
Experimental Protocols
Detailed methodologies for the protection and deprotection of 4-fluoropiperidin-3-amine are provided below. These protocols are representative examples and may require optimization based on specific substrate and reaction conditions.
tert-Butyloxycarbonyl (Boc) Group
Protection: To a solution of 4-fluoropiperidin-3-amine in dichloromethane (CH₂Cl₂), triethylamine (NEt₃) is added, followed by the portion-wise addition of di-tert-butyl dicarbonate ((Boc)₂O). The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The product, tert-butyl (4-fluoropiperidin-3-yl)carbamate, is then isolated and purified.
Deprotection: The Boc-protected amine is dissolved in a solution of 4M hydrogen chloride (HCl) in dioxane or neat trifluoroacetic acid (TFA). The reaction is stirred at room temperature until the starting material is consumed. The solvent is then removed under reduced pressure to yield the deprotected amine salt.[5][6]
Benzyloxycarbonyl (Cbz) Group
Protection: 4-Fluoropiperidin-3-amine is dissolved in a mixture of dioxane and water containing sodium bicarbonate (NaHCO₃). Benzyl chloroformate (Cbz-Cl) is then added dropwise at 0°C. The reaction is allowed to warm to room temperature and stirred until completion. The Cbz-protected product is extracted and purified.[7]
Deprotection: The Cbz-protected amine is dissolved in methanol (MeOH) and a catalytic amount of palladium on carbon (Pd/C) is added. The mixture is then stirred under an atmosphere of hydrogen gas (H₂) until the deprotection is complete. The catalyst is removed by filtration, and the solvent is evaporated to yield the free amine.[7][8]
9-Fluorenylmethyloxycarbonyl (Fmoc) Group
Protection: 4-Fluoropiperidin-3-amine is dissolved in a mixture of acetone and aqueous sodium bicarbonate. 9-fluorenylmethyloxycarbonyl succinimidyl carbonate (Fmoc-OSu) is then added, and the mixture is stirred at room temperature. Upon completion, the Fmoc-protected amine is isolated.
Deprotection: The Fmoc-protected amine is treated with a 20% solution of piperidine in N,N-dimethylformamide (DMF). The reaction is typically rapid, and the deprotected amine can be obtained after washing to remove the piperidine and the dibenzofulvene-piperidine adduct.[1][2]
Allyloxycarbonyl (Alloc) Group
Protection: The amine is dissolved in a mixture of tetrahydrofuran (THF) and water with a base such as sodium bicarbonate. Allyl chloroformate (Alloc-Cl) is added, and the reaction is stirred at room temperature. The Alloc-protected product is then extracted and purified.[9]
Deprotection: The Alloc-protected amine is dissolved in a suitable solvent like dichloromethane (CH₂Cl₂), and a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is added along with a scavenger like phenylsilane (PhSiH₃). The reaction proceeds under inert atmosphere until completion.[3][4]
Trifluoroacetyl (Tfa) Group
Protection: 4-Fluoropiperidin-3-amine is dissolved in dichloromethane containing triethylamine. Trifluoroacetic anhydride (TFAA) is added dropwise at 0°C, and the reaction is stirred until completion. The N-trifluoroacetylated product is then isolated.
Deprotection: The Tfa-protected amine is treated with a mild base, such as potassium carbonate (K₂CO₃) in a mixture of methanol and water, to hydrolyze the trifluoroacetamide and yield the free amine.[10]
Strategic Selection of a Protecting Group
The choice of an appropriate protecting group is a critical decision in the synthetic planning process. The following diagram illustrates a logical workflow for selecting a protecting group based on the planned subsequent reaction conditions and the need for orthogonal deprotection strategies.
Caption: Logical workflow for selecting an appropriate amine protecting group.
Conclusion
The selection of a protecting group for 4-fluoropiperidin-3-amine is a critical consideration that can significantly impact the efficiency and success of a synthetic campaign. The Boc group offers robust protection and is easily removed with acid, making it a popular choice. The Cbz group provides an orthogonal deprotection strategy via hydrogenolysis. For syntheses requiring acidic conditions, the base-labile Fmoc group is an excellent alternative. The Alloc group offers another layer of orthogonality, being removable under palladium catalysis. Finally, the Tfa group, while less common, can be useful and is removed under mild basic conditions. A thorough understanding of the stability and deprotection conditions of each group, as outlined in this guide, will enable researchers to devise more effective and streamlined synthetic routes for the development of novel therapeutics based on the 4-fluoropiperidin-3-amine scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. tdcommons.org [tdcommons.org]
- 9. total-synthesis.com [total-synthesis.com]
- 10. CN101492421B - Method for preparing trifluoro acetyl substituted ring amine and its derivative - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate: A Comprehensive Guide
I. Hazard Assessment and Safety Precautions
The primary route for the disposal of fluorinated organic compounds is high-temperature incineration conducted in a specialized hazardous waste facility.[1] It is crucial to avoid attempting to neutralize or treat this chemical waste within the laboratory unless specifically trained and equipped for such procedures.[1]
Personal Protective Equipment (PPE): Before handling the compound for disposal, ensure the following PPE is worn:
-
Eye Protection: Chemical splash goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.
-
Body Protection: A standard laboratory coat must be worn.
-
Respiratory Protection: All handling and disposal procedures should be conducted in a well-ventilated fume hood to minimize inhalation exposure.
II. Quantitative Data Summary
While specific data for tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate is not available, the table below summarizes the properties of a related carbamate compound, which should be considered as a reference for safe handling and disposal.
| Property | Value | Reference Compound |
| Physical State | Solid | tert-Butyl carbamate |
| Appearance | Off-white | tert-Butyl carbamate |
| Solubility | Insoluble in water | tert-Butyl carbamate |
| Incompatible Materials | Strong oxidizing agents | tert-Butyl carbamate[2] |
| Hazardous Decomposition | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2) | tert-Butyl carbamate[2] |
III. Step-by-Step Disposal Protocol
The recommended disposal method for this compound is through a certified hazardous waste management service.
Experimental Protocol for Waste Collection and Storage:
-
Waste Segregation: Use a dedicated and clearly labeled waste container for this compound and any materials contaminated with it.
-
Container Selection: The waste container should be constructed from a material resistant to organic amines and fluorinated compounds, such as high-density polyethylene (HDPE).[1]
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and appropriate hazard pictograms (e.g., corrosive, toxic).[1]
-
Waste Collection: Collect all forms of the waste, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent paper), in the designated container.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area. The storage location should be away from incompatible materials like strong oxidizing agents and acids.[1]
-
Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste. Follow all institutional protocols for waste manifests and record-keeping.
IV. Spill Management
In the event of a spill, absorb the material with an inert substance such as vermiculite, dry sand, or earth. Collect the absorbed material and place it into the designated hazardous waste container for disposal.
V. Workflow for Proper Disposal
The following diagram outlines the decision-making process and procedural flow for the safe disposal of this compound.
References
Comprehensive Safety and Handling Guide for tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate
For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Logistical Information for Handling a Novel Fluorinated Piperidine Derivative
The following guide provides critical safety protocols and logistical procedures for handling tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate (CAS No. 1052713-48-0).[1] Given its complex heterocyclic structure containing a fluorinated piperidine moiety, this compound should be treated as a potentially potent active pharmaceutical ingredient (API).[2] Adherence to these guidelines is crucial for minimizing exposure risk and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
A thorough risk assessment of all planned procedures is mandatory before handling this compound. The following table summarizes the required personal protective equipment.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Must be worn at all times in the laboratory to protect against splashes and aerosols.[2][3] A face shield offers an additional layer of protection.[2][3] |
| Skin Protection | Disposable Nitrile Gloves | Double-gloving is highly recommended.[2] Gloves must be changed frequently and immediately upon contamination.[2] |
| Lab Coat or Gown | A disposable, long-sleeved gown that closes in the back is required to prevent contamination of personal clothing.[2] | |
| Shoe Covers | Disposable shoe covers should be utilized to prevent the tracking of contaminants outside of the laboratory.[2] | |
| Respiratory Protection | N95 Respirator or Higher | A properly fit-tested N95 respirator is the minimum requirement, especially when handling the compound as a powder or when aerosolization is possible. |
Operational Plan: Handling and Storage
Engineering Controls:
-
All handling of this compound should be conducted in a certified chemical fume hood to ensure adequate ventilation.[4]
-
An eyewash station and safety shower must be readily accessible in the immediate work area.[3]
Safe Handling Practices:
-
Avoid all direct contact with the skin, eyes, and clothing.[4][5]
-
Do not breathe dust or fumes.[4] Minimize the generation of dust and aerosols.
-
Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[4]
-
Remove and wash contaminated clothing before reuse.[6]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials.
Experimental Protocol: Donning and Doffing PPE Workflow
Proper technique in putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.[2]
Caption: Sequential workflow for donning and doffing Personal Protective Equipment (PPE).
Disposal Plan
Waste Categorization:
-
All disposable PPE (gloves, gowns, shoe covers, etc.) used while handling this compound must be considered hazardous waste.[2]
-
Any unused material and contaminated lab supplies should also be treated as hazardous waste.
Disposal Procedure:
-
Collect all hazardous waste in appropriately labeled, sealed containers.
-
Dispose of all hazardous waste through a licensed hazardous waste management company, strictly adhering to all local, state, and federal regulations.[2] Do not dispose of this chemical down the drain or in regular trash.[4]
Emergency Procedures
In Case of Inhalation:
-
Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][6]
In Case of Skin Contact:
-
Immediately flush the skin with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[4] Seek immediate medical attention.[4]
In Case of Eye Contact:
-
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[4]
In Case of Ingestion:
-
Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
In Case of a Spill:
-
Evacuate the area and ensure adequate ventilation.[4]
-
Wear appropriate PPE as outlined above.
-
Prevent further leakage or spillage if it is safe to do so.[4]
-
Absorb the spill with an inert material (e.g., sand, diatomaceous earth) and place it into a suitable, labeled container for disposal.[5]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



